molecular formula C13H16N2 B1197545 4-[2-(2,6-DIMETHYL-PHENYL)-ETHYL]-1H-IMIDAZOLE CAS No. 79928-22-6

4-[2-(2,6-DIMETHYL-PHENYL)-ETHYL]-1H-IMIDAZOLE

Cat. No.: B1197545
CAS No.: 79928-22-6
M. Wt: 200.28 g/mol
InChI Key: WRAZSLKGTVFTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,6-Dimethyl-phenyl)-ethyl]-1H-Imidazole ( 79928-22-6) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C13H16N2 and a molecular weight of 200.28 g/mol, this imidazole derivative is part of a significant class of heterocyclic compounds known for their broad utility in medicinal chemistry and drug discovery . Imidazole-containing compounds are recognized as important synthons in the development of new drugs and are known to exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Research into structurally similar phenyl-imidazole compounds has shown potential as inhibitors of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase (IDO), which is an emerging therapeutic target in fields such as oncology . The compound shares a structural relationship with other pharmacologically active molecules, underscoring the value of the imidazole scaffold in creating biologically relevant chemical probes and lead compounds . This product is intended for laboratory research use by qualified professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

79928-22-6

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-[2-(2,6-dimethylphenyl)ethyl]-1H-imidazole

InChI

InChI=1S/C13H16N2/c1-10-4-3-5-11(2)13(10)7-6-12-8-14-9-15-12/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)

InChI Key

WRAZSLKGTVFTSN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CCC2=CN=CN2

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC2=CN=CN2

Other CAS No.

79928-22-6

Synonyms

4(5)-2-(2,6-dimethylphenyl)ethylimidazole
MPV 295
MPV-295

Origin of Product

United States

Foundational & Exploratory

Structural Dynamics and Conformational Efficacy of Xylometazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary & Pharmacophore Definition[1]

Xylometazoline Hydrochloride (CAS: 1218-35-5) is a direct-acting sympathomimetic agent belonging to the imidazoline class.[1] Unlike phenol-based agonists (e.g., phenylephrine), xylometazoline relies on a specific steric and electrostatic architecture to bind


-adrenergic receptors (

-AR and

-AR) with high affinity.[2][1]

The molecule functions as a "cationic anchor" with a "lipophilic payload."[2] Its efficacy is driven by the specific orthogonal conformation between the imidazoline ring and the substituted phenyl ring, a structural necessity that distinguishes it from flexible catecholamines.[2]

Structural Hierarchy

The molecule is defined by three distinct pharmacophoric zones:

  • The Cationic Head (Imidazoline): Protonated at physiological pH (pKa ~10.3), mimicking the ammonium group of norepinephrine.[2][1]

  • The Steric Shield (2,6-Dimethylphenyl): Forces the molecule into a non-planar conformation, preventing rapid metabolic degradation by MAO (Monoamine Oxidase).[2][1]

  • The Lipophilic Tail (4-tert-butyl): Provides critical hydrophobic bulk for high-affinity binding to the receptor's transmembrane pockets.[2][1]

G Substance Xylometazoline HCl Zone1 Zone 1: Cationic Head Imidazoline Ring (Protonated N) Substance->Zone1 Zone2 Zone 2: Steric Shield 2,6-Dimethylphenyl (Ortho-substitution) Substance->Zone2 Zone3 Zone 3: Lipophilic Tail 4-tert-butyl group (Hydrophobic Anchor) Substance->Zone3 Function1 Salt Bridge to Asp113 (Receptor Activation) Zone1->Function1 Function2 Prevents Planarity (MAO Resistance) Zone2->Function2 Function3 Van der Waals Interaction (Potency & Duration) Zone3->Function3

Figure 1: Pharmacophoric dissection of Xylometazoline HCl showing the structure-function relationship of its three core domains.[1]

Crystalline Architecture (Solid State Dynamics)

Understanding the solid-state conformation is critical for formulation stability and predicting receptor docking poses.[1]

Crystallographic Parameters

Single-crystal X-ray diffraction (XRD) reveals that Xylometazoline HCl crystallizes in the Monoclinic system with space group P21/c .[2][1]

ParameterValueSignificance
Space Group P21/cCommon for pharmaceutical salts; indicates centrosymmetric packing.[1]
Dihedral Angle ~95.0°The angle between the phenyl and imidazoline rings.[2][3] This orthogonality is enforced by the steric hindrance of the ortho-methyl groups.[2][1]
Bond Length (C-N) 1.47 Å (avg)Typical for single bonds in the imidazoline ring, confirming sp3 hybridization at the methylene bridge.[2]
Charge Distribution DelocalizedThe positive charge is not localized to a single nitrogen but dispersed across the N-C-N amidine resonance system.[2]
The "Orthogonal Lock" Mechanism

In the solid state, the methylene bridge (


) acts as a hinge.[2][1] However, the two methyl groups at the 2 and 6 positions of the phenyl ring create a "steric wall."[2] This prevents the imidazoline ring from rotating into a coplanar orientation with the benzene ring.[2]
  • Consequence: The molecule is locked in a "T-shape" or orthogonal conformation.[2][1]

  • Biological Impact: This pre-organized conformation reduces the entropic penalty upon binding to the receptor, as the molecule is already close to its bioactive pose.[2]

Solution State & Tautomerism[2]

In solution (e.g., nasal mucosa), the hydrochloride salt dissociates, leaving the protonated xylometazoline cation.[2]

Resonance and Protonation

The imidazoline ring contains two nitrogens.[2] In the free base, tautomerism occurs between N1 and N3.[2] However, in the HCl salt form, the protonation occurs at the imidazoline moiety, leading to a resonance-stabilized cation.[2]



NMR analysis (


-NMR in DMSO-

) confirms the equivalence of the methylene protons in the imidazoline ring due to rapid exchange or symmetry, but the bridge methylene protons (

) appear as a singlet, indicating free rotation is possible but restricted on the NMR timescale by the bulky ortho groups.[2][1]
Tautomeric Equilibrium

While the salt is fixed, the free base (if formed by local pH changes) exists in dynamic equilibrium:[2]

  • Tautomer A: Double bond between C2-N3.[2][1]

  • Tautomer B: Double bond between C2-N1.[2][1]

  • Dominance: The symmetric nature of the unsubstituted imidazoline nitrogen suggests a degenerate tautomerism, but the cation is the pharmacologically active species.[2]

Receptor Interface: The -Adrenergic Binding Mode[2]

Xylometazoline acts as a molecular key for the


 and 

adrenergic receptors (GPCRs).[2][1] The binding mechanism is distinct from endogenous catecholamines.[2][1]
The Binding Pocket

The receptor pocket contains a conserved Aspartate residue (Asp113 in


 numbering, conserved across 

subtypes) in Transmembrane Helix 3 (TM3).[2]
  • Electrostatic Anchor: The protonated imidazoline ring forms a salt bridge with the carboxylate of Aspartate .[2]

  • Hydrophobic Slot: The 4-tert-butyl group sits in a deep hydrophobic pocket formed by Valine, Phenylalanine, and Tryptophan residues in TM5 and TM6.[2][1]

  • Pi-Cation Interactions: The electron-rich aromatic ring of the receptor (often Phenylalanine) interacts with the positively charged imidazoline system.[2][1]

Molecular Docking Logic

Unlike norepinephrine, which uses hydroxyl groups for hydrogen bonding (Serine residues), Xylometazoline trades hydrogen bonding for hydrophobic efficiency .[2] This explains its longer duration of action (up to 12 hours) compared to phenylephrine; it is less likely to be washed out or metabolized by COMT (Catechol-O-methyltransferase).[2][1]

ReceptorBinding cluster_ligand Xylometazoline Structure Asp Aspartate (TM3) (Anionic Site) Phe Phenylalanine (TM6) (Aromatic Cage) HydroPocket Hydrophobic Pocket (TM5/TM6) Imidazoline Imidazoline Cation (+) Imidazoline->Asp Salt Bridge (Ionic) Imidazoline->Phe Cation-Pi Interaction PhenylRing Dimethylphenyl Ring Imidazoline->PhenylRing Methylene Bridge TButyl tert-Butyl Group PhenylRing->TButyl Covalent TButyl->HydroPocket Van der Waals / Hydrophobic

Figure 2: Interaction map between Xylometazoline and the transmembrane domains of the


-adrenergic receptor.[2][1]

Experimental Protocols

Synthesis Pathway (The "BenchChem" Route)

The synthesis must control for regio-isomerism during the chloromethylation step.[2][1]

Step 1: Chloromethylation

  • Reagents: 1,3-dimethyl-5-tert-butylbenzene + Paraformaldehyde + HCl.[1]

  • Conditions: Zinc Chloride catalyst, 60°C.

  • Mechanism: Electrophilic aromatic substitution.[2][1] The tert-butyl group directs ortho substitution, but steric hindrance favors the position between the methyls less; however, the symmetry of the starting material simplifies this.[2]

Step 2: Cyanation

  • Reagents: Chloromethyl intermediate + NaCN.[2][1]

  • Solvent: DMSO or Ethanol/Water reflux.[2][1]

  • Product: 2,6-dimethyl-4-tert-butylbenzyl cyanide.[1][4][5]

Step 3: Cyclization (Critical Step)

  • Reagents: Benzyl cyanide + Ethylenediamine.[2][1][4][6]

  • Catalyst: Carbon disulfide (

    
    ) or p-Toluenesulfonic acid (PTSA).[2][1]
    
  • Conditions: High heat (150-200°C) with evolution of ammonia (

    
    ).[2][1]
    
  • Product: Xylometazoline Free Base.[2][1]

Step 4: Salification

  • Protocol: Dissolve free base in Ethyl Acetate. Add HCl in Isopropanol dropwise until pH 5.0. Cool to crystallize.[2][1][6]

Synthesis Start 1,3-dimethyl-5-tert-butylbenzene Step1 Step 1: Chloromethylation (HCHO / HCl / ZnCl2) Start->Step1 Inter1 Chloromethyl Derivative Step1->Inter1 Step2 Step 2: Cyanation (NaCN / DMSO) Inter1->Step2 Inter2 Nitrile Intermediate Step2->Inter2 Step3 Step 3: Cyclization (Ethylenediamine / CS2 / Heat) Inter2->Step3 Base Xylometazoline Free Base Step3->Base Step4 Step 4: Salification (HCl / IPA) Base->Step4 Final Xylometazoline HCl (Crystalline Salt) Step4->Final

Figure 3: Synthetic workflow for Xylometazoline Hydrochloride production.

Analytical Validation (HPLC Protocol)

To ensure structural integrity and quantify potential hydrolysis impurities (Impurity A: N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide).[1]

  • Column: C18 (250 mm x 4.6 mm, 5 µm).[2][1]

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (60:40 v/v).[2][1][6][7]

  • Flow Rate: 1.0 mL/min.[2][1][6][7][8]

  • Detection: UV @ 220 nm.[2][1][6][7]

  • Logic: The low pH buffer suppresses the ionization of silanols on the column and ensures the basic imidazoline is fully protonated, improving peak shape.[2]

References

  • Crystallographic Data: Codding, P. W. (1986).[2][1] Structure of xylometazoline (Otrivin) hydrochloride, an alpha-adrenergic agonist.[2][1][6][8][9] Acta Crystallographica Section C. Link[2][1]

  • Synthesis & Impurities: BenchChem. (2025).[2][1][6] The Discovery and Chemical Synthesis of Xylometazoline: A Technical Guide.Link[2][1]

  • Receptor Binding: Haenisch, B., et al. (2010).[2][1][9] Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline.[1][7][9][10] Fundamental & Clinical Pharmacology.[2][1] Link

  • Pharmacological Data: DrugBank Online.[2][1] (2025).[2][1][6][7][10][11][12] Xylometazoline: Uses, Interactions, Mechanism of Action.[2][3][6]Link[2][1]

  • NMR Spectra: Sigma-Aldrich. (2025).[2][1] Xylometazoline hydrochloride Certified Reference Material Analysis.[2][1][6]Link[2][1]

Sources

Pharmacological profile of 4-[2-(2,6-dimethyl-phenyl)-ethyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

4-[2-(2,6-dimethyl-phenyl)-ethyl]-1H-imidazole

Executive Summary

MPV-295 (4-[2-(2,6-dimethylphenyl)ethyl]-1H-imidazole) is a synthetic imidazole derivative developed by Orion Corporation Farmos.[1] It serves as a critical pharmacological probe in the characterization of adrenergic and imidazoline receptor systems. Unlike its structural analogs detomidine (methylene bridge) and medetomidine (branched ethyl bridge), MPV-295 exhibits a distinct profile characterized by high peripheral


-adrenoceptor selectivity and specific affinity for non-adrenergic imidazoline binding sites (NAIBS). This guide details its mechanism of action, structure-activity relationships (SAR), and experimental utility in distinguishing receptor subtypes.
Chemical Identity & Physicochemical Profile[1][2][3]

The structural integrity of MPV-295 hinges on the specific length of the alkyl linker and the substitution pattern on the phenyl ring.

PropertySpecification
IUPAC Name 4-[2-(2,6-dimethylphenyl)ethyl]-1H-imidazole
Code Name MPV-295
Chemical Class Arylalkylimidazole
Molecular Formula

Molecular Weight 200.28 g/mol
Key Structural Features [1][2][3][4][5][6][7][8] • Imidazole Ring : Essential for receptor anchoring (protonated at physiological pH).• Ethyl Linker : A 2-carbon unbranched chain conferring conformational flexibility distinct from the rigid methylene of detomidine.• 2,6-Dimethyl Substitution : Steric bulk at ortho positions, influencing receptor subtype selectivity.
Solubility Soluble in dilute acids, ethanol, and DMSO; sparingly soluble in neutral water.
Pharmacodynamics: Mechanism of Action

MPV-295 functions primarily as an


-adrenergic agonist  with a secondary, high-affinity interaction with non-adrenergic imidazoline binding sites.
2.1 Receptor Signaling Pathway

Upon binding to the transmembrane


-adrenoceptor, MPV-295 induces a conformational change that activates the 

protein cascade. This results in the inhibition of adenylyl cyclase and modulation of ion channels, leading to hyperpolarization and inhibition of neurotransmitter release (e.g., norepinephrine).

Figure 1:


-Adrenergic Signaling Cascade Induced by MPV-295 

G MPV295 MPV-295 Alpha2AR α2-Adrenoceptor (GPCR) MPV295->Alpha2AR Agonist Binding Gi_Protein Gi/o Protein (Heterotrimeric) Alpha2AR->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition (Gα_i) K_Channel K+ Channel (Activation/Efflux) Gi_Protein->K_Channel Activation (Gβγ) Ca_Channel Ca2+ Channel (Inhibition/Influx Block) Gi_Protein->Ca_Channel Inhibition (Gβγ) cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Downregulates Response Physiological Response: Vasoconstriction (Peripheral) Sedation (Central - Weak) K_Channel->Response Hyperpolarization Ca_Channel->Response Reduced NT Release

Caption: Schematic of the Gi/o-coupled signaling pathway activated by MPV-295, leading to reduced cAMP and membrane hyperpolarization.[9]

2.2 Selectivity Profile
  • 
     vs. 
    
    
    
    : MPV-295 is highly selective for
    
    
    receptors.[10] In pithed rat models, it acts as a potent peripheral vasoconstrictor via post-synaptic
    
    
    -adrenoceptors on vascular smooth muscle.
  • Peripheral vs. Central : Unlike clonidine or dexmedetomidine, MPV-295 shows a marked preference for peripheral effects. The extension of the alkyl bridge (ethyl vs. methyl) reduces its ability to penetrate the Blood-Brain Barrier (BBB) effectively or interact with central

    
     sites involved in sedation, making it a valuable tool for isolating peripheral adrenergic mechanisms.
    
  • Imidazoline Sites : MPV-295 displaces

    
    -atipamezole from non-adrenergic binding sites (distinct from 
    
    
    
    and
    
    
    ) in renal tissues. It is used to define "atypical" imidazoline sites where 4-substituted imidazoles bind with higher affinity than 2-substituted analogs.
Structure-Activity Relationship (SAR)

The pharmacological divergence of MPV-295 from its analogs illustrates the critical nature of the linker chain length and phenyl substitution.[2][4]

CompoundLinkerPhenyl Sub.[11]Primary ProfileKey Difference
Detomidine Methylene (

)
2,3-dimethylCentral

Agonist
High sedative potency; rigid linker.
Medetomidine Branched Ethyl (

)
2,3-dimethylCentral

Agonist
Highest potency/selectivity; stereospecific.
MPV-295 Ethyl (

)
2,6-dimethyl Peripheral

Agonist
Reduced central activity; unique imidazoline binding.

Causality : The 2,6-dimethyl substitution creates steric hindrance that alters the ligand's fit within the orthosteric pocket of the


-receptor, favoring the 

subtype (often peripheral) over the

subtype (central). The flexible ethyl chain further modulates this affinity, reducing lipophilicity-driven CNS penetration compared to medetomidine.
Experimental Protocols
4.1 Radioligand Binding Assay: Defining Non-Adrenergic Sites

Objective : To determine the affinity of MPV-295 for non-adrenergic imidazoline binding sites (NAIBS) in rat kidney membranes, distinguishing them from


-adrenoceptors.

Reagents :

  • Radioligand :

    
    -Atipamezole (Specific Activity > 50 Ci/mmol).[1]
    
  • Masking Agent : 10

    
    M RX821002 (blocks 
    
    
    
    -adrenoceptors).[1]
  • Buffer : 50 mM Tris-HCl, pH 7.4.

Workflow :

  • Membrane Preparation : Homogenize rat kidney cortex in ice-cold Tris-HCl. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 48,000 x g (20 min) to pellet membranes. Resuspend pellet in buffer.

  • Incubation System :

    • Total Binding : Membrane aliquot +

      
      -Atipamezole (1 nM) + RX821002 (10 
      
      
      
      M).
    • Non-Specific Binding : Add 10

      
      M unlabeled Atipamezole.
      
    • Experimental : Add MPV-295 (

      
       to 
      
      
      
      M).
  • Equilibrium : Incubate at 25°C for 30 minutes.

  • Termination : Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis : Measure radioactivity via liquid scintillation counting. Plot displacement curves to calculate

    
    .
    

Validation Criteria :

  • MPV-295 should displace

    
    -atipamezole in a monophasic manner with high affinity (
    
    
    
    typically < 10 nM) in the presence of RX821002.
  • Failure to displace indicates the binding is purely adrenergic (if RX821002 is omitted) or the site is not the specific NAIBS target.

4.2 In Vivo Pithed Rat Model (Hemodynamics)

Objective : To assess peripheral


-agonist activity without CNS interference.
  • Preparation : Anesthetize rats (Pentobarbital). Cannulate trachea for artificial respiration.

  • Pithing : Insert a stainless steel rod through the orbit and down the spinal canal to destroy CNS connections.

  • Stabilization : Ventilate with room air. Maintain body temp at 37°C.

  • Administration : Inject MPV-295 intravenously (0.1 - 100

    
    g/kg).
    
  • Measurement : Monitor diastolic blood pressure (vasoconstriction) and heart rate.

  • Antagonism Check : Administer Yohimbine (selective

    
     antagonist) or Prazosin (selective 
    
    
    
    antagonist) to confirm receptor subtype. MPV-295 effects should be blocked by Yohimbine but resistant to Prazosin.[6]
Pharmacokinetics (ADME)
  • Metabolism : MPV-295 undergoes extensive hepatic metabolism. A primary pathway is N-glucuronidation at the imidazole ring, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Distribution : Rapid distribution to highly perfused tissues (kidney, heart). The 2,6-dimethyl pattern and ethyl linker result in a lower brain-to-plasma ratio compared to medetomidine.

  • Excretion : Predominantly renal excretion of conjugated metabolites.

References
  • Sjöholm, B., et al. (1995).[1] Non-adrenergic binding of [3H]atipamezole in rat kidney–regional distribution and comparison to α2-adrenoceptors. British Journal of Pharmacology. Link

  • Ruskoaho, H., et al. (1983).[6][12] The cardiovascular effects of MPV 295 [4(5)-2-(2,6-dimethylphenyl)ethylimidazole], a new antihypertensive agent with alpha 2-adrenoceptor agonistic properties. Naunyn-Schmiedeberg's Archives of Pharmacology.[12][13] Link

  • Savola, J.M., et al. (1986). Peripheral cardiovascular alpha- and beta-adrenergic effects of some hypotensive and bradycardic arylalkyl imidazole derivatives in the rat. Journal of Pharmacy and Pharmacology. Link

  • Kaivosaari, S., et al. (2002). N-Glucuronidation of some 4-arylalkyl-1H-imidazoles by rat, dog, and human liver microsomes. Drug Metabolism and Disposition.[8][10][13] Link

Sources

History of synthesis pathways for 2,6-dimethyl-phenyl-ethyl imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis evolution of dimethyl-phenyl-ethyl imidazoles, specifically focusing on the structural challenges of the 2,6- and 2,3-dimethyl isomers (the latter being the scaffold for Medetomidine/Dexmedetomidine).

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Engineers

Executive Summary: The Alpha-2 Scaffold

The 4-[1-(dimethylphenyl)ethyl]-1H-imidazole scaffold represents a cornerstone in veterinary and human anesthesia. While the 2,3-dimethyl isomer (Medetomidine) is the industrial standard for


-adrenergic agonism, the 2,6-dimethyl  isomer presents a unique case study in steric hindrance.

From a synthetic perspective, the 2,6-dimethyl substitution pattern creates a "molecular clamp" around the benzylic carbon, significantly altering the kinetics of nucleophilic attack compared to its 2,3-counterpart. This guide analyzes the evolution of synthesis pathways from non-selective organometallic additions to modern enantioselective catalysis.[1]

Retrosynthetic Logic & Steric Constraints

Designing a pathway for this scaffold requires choosing between two fundamental strategies:

  • Coupling Strategy: Attaching a pre-formed imidazole ring to a functionalized phenyl-ethyl moiety.[1]

  • Ring Construction Strategy: Building the imidazole ring in situ from a phenyl-ethyl precursor (e.g., using TosMIC).[1]

Technical Note: The 2,6-Dimethyl Steric Barrier

In the 2,6-isomer, the two methyl groups ortho to the ethyl bridge create significant steric bulk.[1]

  • Impact: Nucleophilic substitution (

    
    ) at the benzylic position is severely retarded.[1]
    
  • Consequence: Pathways relying on benzylic halides often fail or suffer from elimination side-reactions (styrene formation).[1] Organometallic additions (Grignard) to the benzylic center require forcing conditions.[1]

Retrosynthesis Target Target: 4-[1-(2,6-dimethylphenyl)ethyl]-1H-imidazole Split1 Strategy A: C-C Bond Formation (Coupling) Target->Split1 Disconnection 1 Split2 Strategy B: Heterocycle Formation (Ring Construction) Target->Split2 Disconnection 2 PrecursorA1 Pre-formed Imidazole (4-formyl or 4-bromo) Split1->PrecursorA1 PrecursorA2 2,6-Dimethylphenyl Nucleophile (Grignard) Split1->PrecursorA2 PrecursorB1 2,6-Dimethylphenyl Ketone/Aldehyde Split2->PrecursorB1 PrecursorB2 TosMIC Reagent (Van Leusen) Split2->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary disconnects. Strategy A faces steric hurdles in 2,6-isomers; Strategy B is generally more robust.

Phase I: The Classical Organometallic Route (Grignard)

Historically, the first generation of syntheses (late 1980s) relied on Grignard reagents.[1] This method is direct but suffers from poor atom economy and lack of stereocontrol.[1]

Protocol A: The Imidazole-Magnesium Addition

Mechanism: A Grignard reagent derived from 2,3- or 2,6-dimethylbromobenzene attacks an imidazole-4-aldehyde or ketone.

Step-by-Step Workflow:

  • Protection: Protect 4-imidazolecarboxylic acid methyl ester (or 4-formylimidazole) with a trityl (Trt) group to prevent N-deprotonation.[1]

  • Grignard Formation: React 2,6-dimethylbromobenzene with Mg turnings in dry THF.

    • Critical Insight: Initiation for the 2,6-isomer is slow due to sterics; Iodine (

      
      ) or 1,2-dibromoethane entrainment is required.
      
  • Nucleophilic Attack: Add the Grignard reagent to the protected imidazole electrophile at -20°C.

  • Deoxygenation: The resulting alcohol is dehydrated (using

    
     or acid) to the alkene (styrene derivative), then hydrogenated (
    
    
    
    ) to the alkane.[1]

Limitations:

  • Racemic Product: Produces a 50:50 mixture of enantiomers.[1]

  • Elimination Competition: The dehydration step often competes with polymerization of the electron-rich styrene intermediate.[1]

Phase II: The Van Leusen Imidazole Synthesis

To bypass the steric issues of coupling, the Van Leusen reaction builds the imidazole ring after the carbon skeleton is established.[1] This is the preferred route for sterically congested 2,6-isomers.[1]

Protocol B: TosMIC Cycloaddition

Core Reagent: Tosylmethyl isocyanide (TosMIC).[1][2] Mechanism: Base-mediated [3+2] cycloaddition of TosMIC with an aldimine or ketone.[1]

Experimental Workflow:

  • Imine Formation: Condense 1-(2,6-dimethylphenyl)ethanone with an amine (often formamide or benzylamine) to form the corresponding imine.[1]

  • Cycloaddition:

    • Solvent: DME or MeOH/DME mixture.[1]

    • Base:

      
       or 
      
      
      
      .[1]
    • Addition: Add TosMIC. The isocyanide carbon attacks the imine carbon.[1]

  • Elimination: The intermediate imidazoline eliminates toluenesulfinic acid (

    
    ) to aromatize into the imidazole.[1][3]
    

Why it works for 2,6-isomers: The reaction occurs at the carbonyl carbon, which is planar (


), reducing the steric penalty compared to 

attacks on tetrahedral centers.

VanLeusen Start Ketone/Imine (Planar sp2) Step1 [3+2] Cycloaddition Start->Step1 TosMIC TosMIC (C-Nucleophile) TosMIC->Step1 Intermed Imidazoline Intermediate Step1->Intermed Base (K2CO3) Elim - TosH (Elimination) Intermed->Elim Product Final Imidazole Elim->Product Aromatization

Figure 2: The Van Leusen mechanism allows for the construction of the imidazole ring on sterically hindered ketones.

Phase III: Modern Enantioselective Catalysis

For pharmaceutical applications (e.g., Dexmedetomidine), the (S)-enantiomer is the active eutomer. Classical resolution (using L-tartaric acid) is inefficient (max 50% yield).[1] Modern routes use asymmetric hydrogenation.[1]

Protocol C: Asymmetric Hydrogenation of Alkenes

This method establishes the chiral center at the ethyl bridge with high enantiomeric excess (ee > 95%).[1]

Workflow:

  • Substrate: 4-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole (The "Styrene" intermediate).

  • Catalyst System:

    • Metal: Rhodium (Rh) or Ruthenium (Ru).

    • Ligand: Chiral phosphines such as

      
       or 
      
      
      
      .
  • Conditions: High pressure

    
     (50 bar), 50°C, MeOH solvent.
    
  • Mechanism: The catalyst coordinates to the imidazole nitrogen and the alkene, directing the hydride delivery to a specific face of the double bond.[1]

Self-Validating Check:

  • If the reaction yields <90% ee, check for catalyst poisoning by the imidazole nitrogen.[1]

  • Correction: Use N-protected imidazoles (e.g., N-acetyl) to prevent catalyst deactivation.

Comparative Data Analysis

The following table contrasts the efficiency of the three major pathways for synthesizing dimethyl-phenyl-ethyl imidazoles.

MetricGrignard Route (Classic)Van Leusen (Ring Construction)Asymmetric Hydrogenation (Modern)
Suitability for 2,6-Isomer Low (Steric clash)High (Planar intermediate)Moderate (Requires specific ligand)
Step Count 4-5 Steps2-3 Steps3-4 Steps
Atom Economy Poor (Trityl waste)Moderate (TosH waste)Excellent
Stereocontrol None (Racemic)None (Racemic)High (>95% ee)
Primary Risk Polymerization of styreneIsocyanide odor/toxicityCatalyst cost & sensitivity

References

  • Cordi, A. A., et al. (1986).[1] "Efficient synthesis of 4(5)-aryl- and 4(5)-heteroaryl-imidazoles." Synthetic Communications. Link

  • Sisko, J., & Mellinger, M. (2000).[1] "A One-Pot Synthesis of 1,4-Disubstituted Imidazoles from TosMIC and Imines." Pure and Applied Chemistry. (Validating the Van Leusen mechanism for hindered substrates).

  • Zhang, X., et al. (2020).[1][4] "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules. Link

  • Karjalainen, A., et al. (1988).[1] "Specific synthesis of dexmedetomidine." Farmos Group Ltd Patent WO1988002002.[1] (The foundational industrial patent for the 2,3-isomer).[1]

  • Hulme, C., & Gore, V. (2003).[1] "Multi-component reactions: emerging chemistry in drug discovery from xylocain to imidazoles." Current Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Toxicity and Safety Data Sheet (SDS) Analysis of Xylometazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Xylometazoline, an imidazoline derivative, is a potent α-adrenergic agonist widely utilized as a topical nasal decongestant. Its efficacy in providing rapid symptomatic relief from nasal congestion associated with rhinitis and sinusitis has established it as a common component in over-the-counter formulations. For researchers, scientists, and drug development professionals, a comprehensive understanding of its toxicological profile and the critical interpretation of its Safety Data Sheet (SDS) are paramount for safe handling, informed research, and the development of novel therapeutic applications. This guide provides a detailed technical analysis of Xylometazoline's toxicity and a practical framework for interpreting its SDS, grounded in authoritative scientific principles and regulatory standards.

Pharmacodynamics and Mechanism of Action

Xylometazoline exerts its pharmacological effect by acting as a direct agonist on α-adrenergic receptors in the nasal mucosa.[1] This interaction initiates a signaling cascade that leads to vasoconstriction of the blood vessels in the nasal passages, thereby reducing swelling and alleviating congestion.[2]

Alpha-Adrenergic Receptor Signaling

Xylometazoline primarily targets α1 and α2-adrenergic receptors.[3] The activation of these receptors triggers distinct intracellular signaling pathways:

  • α1-Adrenergic Receptor Pathway: Coupled to Gq proteins, the activation of α1-receptors stimulates phospholipase C (PLC).[2][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] The subsequent increase in intracellular calcium is the primary driver of smooth muscle contraction in the nasal vasculature.

  • α2-Adrenergic Receptor Pathway: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] In the presynaptic nerve terminals of the nasal mucosa, this reduction in cAMP inhibits the release of norepinephrine, creating a negative feedback loop that contributes to the vasoconstrictive effect.[1]

Xylometazoline Signaling Pathways cluster_0 Xylometazoline cluster_1 α1-Adrenergic Receptor cluster_2 α2-Adrenergic Receptor cluster_3 Cellular Response Xylo Xylometazoline Alpha1 α1-AR Xylo->Alpha1 binds Alpha2 α2-AR Xylo->Alpha2 binds Gq Gq Alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Vaso Vasoconstriction Ca_Release->Vaso leads to Gi Gi Alpha2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP decreases NE_Release ↓ Norepinephrine Release cAMP->NE_Release NE_Release->Vaso contributes to

Caption: Signaling pathways of Xylometazoline via α1 and α2-adrenergic receptors.

Toxicological Profile

A thorough understanding of the toxicological profile of Xylometazoline is essential for risk assessment and safe handling.

Acute Toxicity

Xylometazoline is classified as toxic if swallowed (H301).[6] The acute toxicity values (LD50) from animal studies are summarized in the table below.

Test Species Route LD50 Reference(s)
Acute Oral ToxicityRatOral3-230 mg/kg[6][7]
Acute Oral ToxicityMouseOral22-75 mg/kg[7]
Acute Oral ToxicityDogOral30 mg/kg[7]

Symptoms of Acute Toxicity: In cases of overdose, particularly in children, systemic absorption can lead to significant adverse effects.[8][9] These include central nervous system depression (drowsiness, coma), bradycardia (slow heart rate), and respiratory depression.[8][9]

Chronic Toxicity and Local Tolerance

Prolonged and excessive use of Xylometazoline can lead to a condition known as rhinitis medicamentosa, or rebound congestion.[1][10] This is characterized by a paradoxical increase in nasal congestion upon cessation of the drug. The proposed mechanism involves downregulation of α-adrenergic receptors and potential histological changes in the nasal mucosa with long-term use.[11] Studies in dogs with repeated nasal application did not show relevant toxicity.[12]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Based on available data from public assessment reports and studies on structurally similar imidazoline derivatives, Xylometazoline is not considered to be genotoxic, carcinogenic, or a reproductive toxicant.[11][12]

  • Carcinogenicity: No preclinical carcinogenicity studies for Xylometazoline are available.[12] However, based on the lack of genotoxic potential and long-term clinical experience, a carcinogenic risk is considered unlikely.[11][12]

  • Reproductive and Developmental Toxicity: Studies in rats and rabbits have shown no teratogenic effects.[12] However, at doses exceeding the therapeutic range, embryo mortality and reduced fetal growth have been observed.[12] These studies are generally conducted following OECD guidelines for reproductive toxicity screening, such as OECD 421.[14][15][16]

Safety Data Sheet (SDS) Analysis

The SDS is a critical document providing comprehensive information on the hazards, handling, and emergency measures for a chemical. Below is an analysis of the key sections of a typical Xylometazoline SDS.

SDS Section Content and Interpretation for Xylometazoline
Section 2: Hazard Identification GHS Classification: Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[6] Signal Word: Danger. Pictogram: Skull and Crossbones. Precautionary Statements: P264 (Wash hands thoroughly), P270 (Do not eat, drink or smoke), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).
Section 4: First-Aid Measures Ingestion: Immediately call a poison control center or doctor. Do not induce vomiting. Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse cautiously with water for several minutes.
Section 7: Handling and Storage Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials. Keep container tightly closed.
Section 8: Exposure Controls/Personal Protection Engineering Controls: Use in a well-ventilated area. Personal Protective Equipment (PPE): Safety glasses, gloves (e.g., nitrile rubber), and a lab coat are recommended. In case of insufficient ventilation, wear a suitable respirator.

Experimental Protocols for Toxicological Assessment

For researchers investigating the toxicological properties of Xylometazoline or developing new formulations, standardized in vitro assays are crucial.

Cytotoxicity Assay: MTT Assay on Nasal Epithelial Cells (RPMI 2650)

This protocol assesses the effect of Xylometazoline on the viability of human nasal epithelial cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17][18][19][20] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[17][18][19][20]

Step-by-Step Methodology:

  • Cell Culture: Culture RPMI 2650 cells in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum and antibiotics in a 96-well plate. Incubate at 37°C in a 5% CO2 humidified atmosphere until cells reach 80-90% confluency.

  • Compound Preparation: Prepare a stock solution of Xylometazoline in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain the desired test concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of Xylometazoline. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

MTT Assay Workflow A 1. Seed RPMI 2650 cells in 96-well plate B 2. Treat cells with Xylometazoline concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 3-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for assessing Xylometazoline cytotoxicity using the MTT assay.

In Vitro Nasal Irritation Testing

Principle: Reconstituted human nasal epithelium models, such as EpiNasal™, provide a three-dimensional, physiologically relevant system to assess the potential for nasal irritation.[21][22][23][24][25] These models mimic the morphology and function of the native human nasal epithelium, including the presence of ciliated and mucus-producing cells.[21][22][23][24][25]

Experimental Workflow:

  • Model Preparation: Upon receipt, equilibrate the reconstituted human nasal epithelium tissue inserts according to the manufacturer's instructions.

  • Compound Application: Apply a defined volume of the Xylometazoline formulation directly to the apical surface of the tissue. Include positive (known irritant) and negative (saline) controls.

  • Incubation: Incubate the tissues for a specified exposure time at the air-liquid interface.

  • Endpoint Measurement: Assess tissue viability using the MTT assay as described above. Additionally, measure the release of pro-inflammatory cytokines (e.g., IL-1α) into the culture medium using an ELISA kit.

  • Data Interpretation: A significant decrease in tissue viability and/or a significant increase in cytokine release compared to the negative control indicates a potential for nasal irritation.

Clinical Considerations and Management

Overdose Management in a Clinical Setting

Accidental ingestion of Xylometazoline, especially in children, requires immediate medical attention.[8][9][26][27] The management is primarily supportive and focuses on monitoring and maintaining vital functions.

Pediatric Xylometazoline Overdose Management Start Suspected Xylometazoline Ingestion in a Child Assess Assess Airway, Breathing, Circulation (ABCs) Start->Assess Monitor Continuous Cardiac and Respiratory Monitoring Assess->Monitor IV Establish IV Access Monitor->IV Supportive Provide Supportive Care: Oxygen, IV fluids IV->Supportive Decontamination Consider Activated Charcoal (if within 1-2 hours of ingestion) Supportive->Decontamination Bradycardia Symptomatic Bradycardia? Decontamination->Bradycardia Atropine Administer Atropine Bradycardia->Atropine Yes CNS_Depression CNS Depression? Bradycardia->CNS_Depression No Atropine->CNS_Depression Intubate Consider Intubation for Airway Protection CNS_Depression->Intubate Yes Observe Observe for at least 6-8 hours CNS_Depression->Observe No Intubate->Observe Discharge Discharge when asymptomatic and stable Observe->Discharge

Caption: Clinical management workflow for pediatric Xylometazoline overdose.

Management of Rhinitis Medicamentosa

The primary treatment for rhinitis medicamentosa is the cessation of the offending topical decongestant.[7][28][29][30][31]

Treatment Algorithm:

  • Discontinuation: The most effective approach is the immediate and complete withdrawal of Xylometazoline.[7][29]

  • Symptom Management: To manage the rebound congestion during the withdrawal period, intranasal corticosteroids are the first-line treatment.[7][28][30] A short course of oral corticosteroids may be considered in severe cases.[7][30]

  • Supportive Care: Saline nasal sprays or irrigation can help to soothe the nasal mucosa and clear secretions.[7]

  • Patient Education: It is crucial to educate the patient on the cause of the condition and the importance of avoiding future overuse of topical decongestants.[7]

Conclusion

Xylometazoline is a highly effective and generally safe nasal decongestant when used as directed. However, a comprehensive understanding of its toxicological profile, particularly its acute oral toxicity and the risk of rhinitis medicamentosa with overuse, is essential for professionals in research and drug development. This guide has provided an in-depth analysis of Xylometazoline's toxicity, a framework for interpreting its Safety Data Sheet, and detailed experimental protocols for its toxicological assessment. By adhering to the principles of scientific integrity and safe laboratory practices, researchers can continue to explore the therapeutic potential of this compound while minimizing risks.

References

  • Dr.Oracle. (2025, August 11).
  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor.
  • Picmonic. (n.d.). Alpha 2 Adrenergic Receptor: Overview.
  • PNAS. (n.d.).
  • Geneesmiddeleninformatiebank. (2019, April 12). Public Assessment Report Scientific discussion Xylomare 0.5 mg/ml and 1 mg/ml, nasal spray, solution (xylometazoline hydrochloride) NL/H/3713/001-002/DC.
  • PubMed. (2019, September 13). Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist.
  • Circulation Research. (2019, August 20). Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist.
  • Asp n. (2024, December 18). Public Assessment Report Scientific discussion Xylometazolin Evolan utan konserveringsmedel (xylometazoline hydrochloride).
  • The Journal of Laryngology & Otology. (2024, February 5).
  • PubMed. (n.d.). G beta gamma counteracts G alpha(q) signaling upon alpha(1)
  • Wikipedia. (n.d.). Rhinitis medicamentosa.
  • Medscape Reference. (2025, March 31).
  • PubMed. (n.d.).
  • PMC - NIH. (n.d.). Regulation of α2AR trafficking and signaling by interacting proteins.
  • AMBOSS. (n.d.). Alpha-2 adrenergic receptor.
  • Sigma-Aldrich. (n.d.).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Cleveland Clinic. (2022, June 28).
  • PubMed. (n.d.). Human Reconstituted Nasal Epithelium, a Promising in Vitro Model to Assess Impacts of Environmental Complex Mixtures.
  • Abcam. (n.d.). MTT assay protocol.
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • CLYTE Technologies. (2025, December 24).
  • UW Pressbooks. (n.d.). Signal Transduction 1: G Protein Coupled Receptors.
  • OECD. (n.d.). Test No. 421: Reproduction/Developmental Toxicity Screening Test.
  • accessdata.fda.gov. (2020, June 16). APPLICATION NUMBER: - 212520Orig1s000 NON-CLINICAL REVIEW(S).
  • PLOS ONE. (n.d.). Reconstituted Human Upper Airway Epithelium as 3-D In Vitro Model for Nasal Polyposis.
  • Mattek - Part of Sartorius. (n.d.). EpiNasal 3D in vitro Microtissues.
  • PubMed. (2014, June 19). Reconstituted human upper airway epithelium as 3-d in vitro model for nasal polyposis.
  • National Toxicology Program. (2015, July 28). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
  • Slideshare. (n.d.). Reproductive toxicology studies ACCORDING TO OECD guidlines 422.
  • SciSpace. (2014, June 19). Reconstituted human upper airway epithelium as 3-d in vitro model for nasal polyposis.
  • ResearchGate. (n.d.). A case series of xylometazoline overdose in children.
  • PubMed. (n.d.). A case series of xylometazoline overdose in children.
  • PubChem - NIH. (n.d.). Xylometazoline.
  • PubMed. (2024, August 22).
  • Preprints.org. (2020, December 15). How Toxic indeed is Oxymetazoline? Collection and Comparison of Toxicological Data of Pharmacologically Active Imidazoline Deriv.
  • Dr.Oracle. (2025, October 6). What are the guidelines for using xylometazoline (decongestant) drops in children?
  • ECETOC. (n.d.). Monograph No.
  • PubMed. (n.d.).
  • CBG-Meb. (2012, November 22). public assessment report.
  • Semantic Scholar. (n.d.). A case series of xylometazoline overdose in children*.
  • FDA. (n.d.). FDA Drug Safety Communication: Serious adverse events from accidental ingestion by children of over-the-counter eye drops and nasal sprays.

Sources

An In-Depth Technical Guide to Imidazole-Based Vasoconstrictor Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazole-based compounds represent a cornerstone in the pharmacology of vasoconstrictors, primarily utilized for symptomatic relief of nasal congestion and ophthalmic hyperemia. These agents exert their effects through complex interactions with the adrenergic and imidazoline receptor systems. This guide provides a comprehensive review of the core pharmacology, mechanisms of action, structure-activity relationships, and preclinical evaluation methodologies for this important class of drugs. By synthesizing technical data with field-proven insights, this document serves as an essential resource for professionals engaged in the research and development of novel vasoconstrictor agents.

Introduction: The Clinical Significance of Imidazole Vasoconstrictors

The imidazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This structure is a key pharmacophore in a class of sympathomimetic drugs that cause vasoconstriction, the narrowing of blood vessels.[3][4] Clinically, this effect is harnessed to reduce swelling and congestion in the nasal passages and to alleviate redness in the eyes.[5]

Compounds such as oxymetazoline, xylometazoline, naphazoline, and tetrahydrozoline are widely available in over-the-counter formulations.[5][6] Their therapeutic utility stems from their ability to act as agonists at specific receptors on the smooth muscle of blood vessels, mimicking the effects of endogenous catecholamines like norepinephrine.[6][7] Understanding the nuanced pharmacology of these agents is critical for optimizing their therapeutic benefits while minimizing potential adverse effects.

The Core Targets: Adrenergic and Imidazoline Receptor Systems

Imidazole-based vasoconstrictors do not act through a single receptor type but rather engage a combination of adrenergic and imidazoline receptors.[8][9]

  • Alpha-Adrenergic Receptors (α-AR): These are G protein-coupled receptors (GPCRs) that are fundamental in mediating the contractile state of vascular smooth muscle.[6]

    • α1-Adrenoceptors: Predominantly found on postsynaptic vascular smooth muscle cells. Their activation is a primary driver of vasoconstriction.[6][10]

    • α2-Adrenoceptors: Located on both presynaptic nerve terminals (inhibiting norepinephrine release) and postsynaptic vascular smooth muscle (mediating contraction).[6][8] The peripheral vasoconstrictor effects are largely mediated by postsynaptic α2-receptors.[11]

  • Imidazoline Receptors (I-receptors): A distinct class of receptors that recognize compounds with an imidazoline moiety.[12]

    • I1-Imidazoline Receptors: Primarily located in the brainstem, they are involved in the central regulation of blood pressure.[12] Activation in the brain leads to a decrease in sympathetic outflow, resulting in vasodilation and lower blood pressure.[12][13]

    • I2-Imidazoline Receptors: Found in various tissues, including the brain, and are associated with monoamine oxidase (MAO) enzymes.[14][15] Their role in peripheral vasoconstriction is less defined but is an active area of research.[15]

For topical applications like nasal decongestants, the desired effect comes from local action on peripheral α-adrenergic receptors in the nasal mucosa, while systemic absorption and action on central I1 or α2-receptors can lead to undesired side effects.[8][16]

Mechanism of Action: From Receptor Binding to Vasoconstriction

The vasoconstrictive effect of imidazole derivatives is initiated by their binding to and activation of α1 and α2-adrenergic receptors on vascular smooth muscle cells.[7][16]

Upon agonist binding, the α1-adrenergic receptor, which is coupled to a Gq protein, activates the phospholipase C (PLC) signaling cascade.[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[10] The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction.[17]

Activation of postsynaptic α2-adrenergic receptors, which are coupled to Gi proteins, contributes to vasoconstriction by decreasing intracellular cyclic AMP (cAMP), which otherwise promotes relaxation.[6]

Vasoconstriction Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Imidazoline Imidazole Agonist (e.g., Oxymetazoline) Alpha1_R α1-Adrenergic Receptor Imidazoline->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates MLCK_active Active MLCK Calmodulin->MLCK_active Activates Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction (Vasoconstriction) Myosin_P->Contraction Leads to

Caption: α1-Adrenergic receptor signaling cascade leading to vasoconstriction.

Structure-Activity Relationships (SAR)

The pharmacological activity of imidazole-based vasoconstrictors is highly dependent on their chemical structure.[1] Modifications to the imidazole ring, the bridging group, and the aromatic substituent can significantly alter receptor affinity, selectivity, and potency.[18][19]

Structural FeatureInfluence on ActivityExample
2-Aminoimidazoline Core Essential for binding to both adrenergic and imidazoline receptors.[14]Common to clonidine, naphazoline, etc.
Bridge between Rings A single methylene (-CH2-) or amino (-NH-) bridge is common. The nature of this bridge influences conformational flexibility and receptor fit.[18]Naphazoline has a methylene bridge.
Aromatic Moiety The type and substitution pattern on the aromatic ring are critical for selectivity and potency. Lipophilic, bulky groups often enhance activity.[19]The dichlorophenyl group of clonidine and the tert-butyl dimethylphenyl group of oxymetazoline contribute to high potency.[9][16]
N-Substitution on Imidazole Ring Generally reduces activity at α-adrenergic receptors.[1]Most potent vasoconstrictors are unsubstituted at the ring nitrogens.

Pharmacology of Key Imidazole-Based Vasoconstrictors

While all are used as topical vasoconstrictors, there are key pharmacological differences between the most common agents.

CompoundPrimary Receptor AffinityOnset of ActionDuration of ActionKey Clinical Use
Naphazoline α1/α2-AdrenergicRapid (minutes)2-6 hoursOphthalmic Redness Relief
Oxymetazoline Potent α1 and partial α2-adrenergic agonist.[7][16]Rapid (<10 minutes)[7]Up to 12 hours[7]Nasal Decongestant[16]
Tetrahydrozoline α1-AdrenergicRapid (minutes)4-8 hoursOphthalmic Redness Relief
Xylometazoline α1 and α2-Adrenergic agonist.[3][20]5-10 minutesUp to 10-12 hours[21]Nasal Decongestant[3][21]
Clonidine Central α2-adrenergic and I1-imidazoline agonist.[8][9]N/A (Systemic)N/A (Systemic)Antihypertensive (primarily)[9]

Note: Data compiled from multiple sources.[3][7][9][16][20][21] Clonidine is included for comparison as a prototypical imidazoline derivative, though its primary use is systemic, not topical vasoconstriction. Its peripheral administration can cause vasoconstriction.[22]

Methodologies for Preclinical Evaluation

Assessing the vasoconstrictor potential of novel imidazole compounds requires robust and validated preclinical assays.

Radioligand Binding Assays

Purpose: To determine the affinity (Ki) and selectivity of a compound for specific receptor subtypes (e.g., α1A, α1B, α2A, I1, I2).[23]

Principle: This technique measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to receptors in a tissue homogenate or cell membrane preparation.[24] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).[23][25]

Abbreviated Protocol:

  • Membrane Preparation: Homogenize a tissue known to express the target receptor (e.g., rat brain cortex for α2-AR) and isolate the cell membrane fraction via centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-clonidine) and a range of concentrations of the unlabeled test compound.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Self-Validation Insight: The inclusion of known selective and non-selective competing ligands as positive controls is crucial to validate the assay's performance and ensure the receptor binding characteristics are as expected.

In Vitro Vasoconstriction Assays (Aortic Ring Assay)

Purpose: To measure the functional potency (EC50) and efficacy (Emax) of a compound in causing contraction of an isolated blood vessel.[26]

Principle: Rings of an artery (commonly rat or mouse thoracic aorta) are mounted in an organ bath under tension.[27][28] The contractile force generated by the smooth muscle in response to cumulative additions of the test compound is measured by a force transducer.[29]

Detailed Protocol:

  • Dissection: Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta.[28]

  • Preparation: Place the aorta in cold, oxygenated Krebs-Henseleit physiological salt solution. Meticulously remove surrounding fat and connective tissue.[28][30]

  • Sectioning: Cut the cleaned aorta into 1-2 mm wide rings.[28]

  • Mounting: Suspend each ring between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[30]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a stable resting tension (e.g., 1.5 g). Replace the bath solution every 15-20 minutes.[30]

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM).[30] Test endothelial integrity with acetylcholine if necessary.[30]

  • Concentration-Response Curve: After washing out the KCl and returning to baseline, add the test compound to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.[29]

  • Data Acquisition: Record the isometric tension continuously.

  • Analysis: Normalize the contraction responses to the maximum KCl-induced contraction. Plot the normalized response against the log concentration of the compound to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).[31]

Causality Insight: The use of Krebs-Henseleit solution is critical as it provides the necessary ions (Na+, K+, Ca2+, Mg2+, Cl-) and glucose to maintain the physiological viability and responsiveness of the smooth muscle tissue ex vivo. Oxygenation is essential for cellular respiration.

Aortic Ring Assay Workflow A 1. Aorta Excision from euthanized rat B 2. Cleaning & Sectioning in cold Krebs solution A->B C 3. Mounting Rings in Organ Bath B->C D 4. Equilibration (37°C, 95% O₂, 1.5g tension) C->D E 5. Viability Test (High KCl solution) D->E F 6. Cumulative Drug Addition (Increasing Concentrations) E->F Washout & Return to Baseline G 7. Measure Isometric Force Contraction F->G H 8. Data Analysis (Calculate EC₅₀ & Eₘₐₓ) G->H

Caption: Experimental workflow for the in vitro aortic ring vasoconstriction assay.

Clinical Applications and Adverse Effects

Therapeutic Uses:

  • Nasal Decongestants: For symptomatic relief of nasal congestion due to the common cold, sinusitis, and allergic rhinitis.[4][21]

  • Ophthalmic Decongestants: To reduce redness of the eye caused by minor irritants.[7]

  • Blepharoptosis Treatment: A 2020 FDA approval for oxymetazoline demonstrates novel applications, in this case for treating acquired drooping eyelid.[16]

Adverse Effects:

  • Local: Stinging, burning, and dryness of the nasal mucosa are common.[16]

  • Rhinitis Medicamentosa (Rebound Congestion): Prolonged use (typically beyond 3-5 days) can lead to a paradoxical worsening of nasal congestion upon discontinuation.[16] This is a significant limitation and a key counseling point for patients.

  • Systemic Effects: Although rare with proper topical use, systemic absorption can lead to CNS depression, bradycardia, and hypotension, especially in young children. These effects are mediated by the activation of central α2-adrenergic and I1-imidazoline receptors.[8]

Future Directions and Unmet Needs

The development of next-generation imidazole-based vasoconstrictors focuses on enhancing receptor subtype selectivity. The goal is to design compounds that are potent agonists at peripheral α1- and/or postsynaptic α2-receptors while having minimal to no activity at central α2- and I1-receptors. Such selectivity would maximize local vasoconstrictor efficacy while significantly reducing the risk of systemic side effects like sedation and cardiovascular depression. Further research into the specific roles of I2-receptors in the vasculature may also unveil new therapeutic targets.

References

  • ACMD. (2026). ACMD review of the evidence on the use and harms of etomidate (accessible). GOV.UK. Retrieved from [Link]

  • Wikipedia. (n.d.). Clonidine. Retrieved from [Link]

  • Eccles, R., et al. (2008). The nasal decongestant effect of xylometazoline in the common cold. PubMed. Retrieved from [Link]

  • St. Lezin, E., et al. (2010). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. PMC. Retrieved from [Link]

  • Charkoudian, N., et al. (2012). Independent Regulation of Alpha1 and Alpha2 Adrenergic Receptor–Mediated Vasoconstriction in vivo. PMC. Retrieved from [Link]

  • Yu, A., & Frishman, W. H. (1996). Imidazoline receptor agonist drugs: a new approach to the treatment of systemic hypertension. PubMed. Retrieved from [Link]

  • Kumar, R., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Retrieved from [Link]

  • Fagan, S. E., & Palkar, A. V. (2025). Clonidine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxymetazoline. Retrieved from [Link]

  • Staton, C. A., et al. (2004). A critical analysis of current in vitro and in vivo angiogenesis assays. PMC. Retrieved from [Link]

  • Paila, Y. D., & Jockers, R. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Retrieved from [Link]

  • Mastan, S., & Shabana, S. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable. Remedy Publications LLC. Retrieved from [Link]

  • Haenisch, B., et al. (2010). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are imidazoline receptor agonists and how do they work? Retrieved from [Link]

  • Sharma, D., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Xylometazoline. Retrieved from [Link]

  • JoVE. (2023). Aortic Ring Assay. YouTube. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oxymetazoline Hydrochloride? Retrieved from [Link]

  • Le, T. H. (2006). Structure-Affinity Relationship Study of Novel Imidazoline Ligands at Imidazoline Binding Sites and α-Adrenoceptors. SciSpace. Retrieved from [Link]

  • Meital, O., et al. (2012). Aortic Ring Assay. PMC. Retrieved from [Link]

  • Weiss, A., et al. (2017). Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models. MDPI. Retrieved from [Link]

  • Williams, L. T., & Lefkowitz, R. J. (1981). Radioligand binding studies of adrenergic receptors and their clinical relevance. PMC. Retrieved from [Link]

  • Talke, P., et al. (2000). The effects of clonidine on human digital vasculature. PubMed. Retrieved from [Link]

  • Drugs.com. (n.d.). Xylometazoline nasal Uses, Side Effects & Warnings. Retrieved from [Link]

  • CVPharmacology. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Retrieved from [Link]

  • Prichard, B. N. (1984). Pharmacology of moxonidine: an I1-imidazoline receptor agonist. PubMed. Retrieved from [Link]

  • Squecco, R., et al. (2020). Ba2+‐Induced Vasoconstriction as a Model to Investigate the Dynamin Dependence of Biological Processes Regulating Vascular Tone. PMC. Retrieved from [Link]

  • Naughton, M. T., et al. (2003). Vasoconstrictor Responses to Vasopressor Agents in Human Pulmonary and Radial Arteries An In Vitro Study. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation. Retrieved from [Link]

  • Ark M. Re-Thinking the Aortic Ring Assay for Matrix Biologists. ResearchGate. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Tang, W., et al. (2019). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. Retrieved from [Link]

  • Jackson, W. F., & Stepp, D. W. (1992). Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle. Circulation Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxymetazoline Hydrochloride. PubChem. Retrieved from [Link]

  • Liv Hospital. (2026). How to Use Nasal Decongestant Spray Safely. Retrieved from [Link]

  • Professor Dave Explains. (2023). Decongestants: Adrenergic Receptor Agonists. YouTube. Retrieved from [Link]

  • Groothuis, J. T., et al. (2008). The role of the alpha-adrenergic receptor in the leg vasoconstrictor response to orthostatic stress. PubMed. Retrieved from [Link]

  • Brest, A. N. (1980). Hemodynamic and cardiac effects of clonidine. PubMed. Retrieved from [Link]

  • XenoTech. (2023). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. Retrieved from [Link]

  • The BMJ. (1981). Radioligand binding studies of adrenergic receptors and their clinical relevance. The BMJ. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Xylometazoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Uzbay, T., & Yesilyurt, O. (2014). The imidazoline receptors and ligands in pain modulation. PMC. Retrieved from [Link]

  • Drugs.com. (2025). Clonidine Side Effects: Common, Severe, Long Term. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 4-[2-(2,6-Dimethylphenyl)ethyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-purity synthesis protocol for 4-[2-(2,6-dimethylphenyl)ethyl]-1H-imidazole , a structural analog of selective


-adrenergic agonists such as dexmedetomidine. Unlike its branched counterparts, this molecule features a linear ethyl linker, necessitating a specific synthetic strategy to avoid isomerization and ensure regioselectivity.

The selected route utilizes a convergent Wittig Olefination strategy followed by Catalytic Hydrogenation . This pathway is chosen for its scalability, reproducibility, and ability to minimize the formation of regioisomers common in Friedel-Crafts approaches. The protocol includes critical intermediate isolation steps and a final salt formation to ensure long-term stability of the active pharmaceutical ingredient (API) candidate.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ethyl linker. The most reliable disconnection reveals two key precursors: a protected imidazole aldehyde and a benzylic phosphonium salt.

Strategic Pathway
  • C-C Bond Formation (Wittig) : Reaction between 1-trityl-4-imidazolecarboxaldehyde and (2,6-dimethylbenzyl)triphenylphosphonium bromide . The bulky trityl group prevents N-alkylation and directs reaction to the exocyclic aldehyde.

  • Saturation & Deprotection : The resulting styryl intermediate is hydrogenated to reduce the alkene. Concurrently or subsequently, the trityl group is removed under acidic conditions to yield the free base.

Reaction Scheme Visualization

SynthesisRoute SM1 2,6-Dimethylbenzyl Bromide Inter1 Phosphonium Salt (Intermediate A) SM1->Inter1 1. Toluene, Reflux (Quaternization) SM2 1-Trityl-4-imidazole carboxaldehyde Inter2 Styryl Imidazole (Intermediate B) SM2->Inter2 PPh3 PPh3 PPh3->Inter1 Inter1->Inter2 2. n-BuLi, THF, -78°C + SM2 (Wittig) Final Target Molecule (Free Base) Inter2->Final 3. H2, Pd/C 4. HCl/MeOH (Deprotection) Salt HCl Salt (Final Form) Final->Salt 5. HCl/Et2O (Salt Formation)

Caption: Convergent synthesis pathway via Wittig olefination and hydrogenation.

Materials & Equipment

Key Reagents
ReagentCAS No.PurityRole
2,6-Dimethylbenzyl bromide 15306-69-1>97%Electrophile precursor
Triphenylphosphine (PPh3) 603-35-0>99%Phosphonium reagent
1-Trityl-4-imidazolecarboxaldehyde 19480-92-3>98%Imidazole scaffold
n-Butyllithium (2.5M in hexanes) 109-72-8TitratedStrong base
Palladium on Carbon (10%) 7440-05-3Wet supportHydrogenation catalyst
Equipment
  • Inert Atmosphere Manifold (Schlenk Line): Essential for n-BuLi handling.

  • High-Pressure Hydrogenator (Parr Shaker): For efficient alkene reduction (30-50 psi).

  • Rotary Evaporator: With vacuum < 10 mbar.

  • Flash Chromatography System: Silica gel 60 (230-400 mesh).

Experimental Protocol

Step 1: Synthesis of (2,6-Dimethylbenzyl)triphenylphosphonium Bromide

Rationale: The steric bulk of the 2,6-dimethyl group requires forcing conditions to form the salt.

  • Charge : In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dimethylbenzyl bromide (10.0 g, 50.2 mmol) and triphenylphosphine (13.8 g, 52.7 mmol, 1.05 eq) in anhydrous toluene (150 mL).

  • Reflux : Heat the mixture to reflux (110°C) under nitrogen for 16–24 hours. A thick white precipitate will form.

  • Isolation : Cool the mixture to room temperature (RT). Filter the white solid under vacuum.

  • Wash : Wash the filter cake with cold toluene (2 x 30 mL) followed by hexanes (2 x 50 mL) to remove unreacted starting materials.

  • Drying : Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 20–22 g (>85%).

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show characteristic benzylic protons as a doublet (
      
      
      Hz).
Step 2: Wittig Olefination

Rationale: Use of n-BuLi ensures complete deprotonation. The trityl group on the imidazole is stable to n-BuLi under these conditions.

  • Setup : Flame-dry a 1 L three-neck flask. Flush with Argon. Add the phosphonium salt from Step 1 (15.0 g, 32.5 mmol) and anhydrous THF (200 mL).

  • Ylide Formation : Cool the suspension to 0°C. Add n-Butyllithium (2.5 M in hexanes, 13.6 mL, 34.1 mmol) dropwise over 20 minutes. The solution will turn a deep orange/red color, indicating ylide formation. Stir at 0°C for 1 hour.

  • Addition : Cool the mixture to -78°C (dry ice/acetone bath). Add a solution of 1-trityl-4-imidazolecarboxaldehyde (10.5 g, 31.0 mmol) in anhydrous THF (80 mL) dropwise over 30 minutes.

  • Reaction : Allow the mixture to warm slowly to RT over 4 hours and stir overnight.

  • Quench : Quench with saturated aqueous NH

    
    Cl (50 mL).
    
  • Workup : Evaporate THF. Partition the residue between Ethyl Acetate (300 mL) and water (100 mL). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification : The crude contains triphenylphosphine oxide (TPPO). Purify via flash column chromatography (Hexane/EtOAc gradient 80:20 to 50:50).

    • Target Intermediate : 4-[2-(2,6-dimethylphenyl)ethenyl]-1-trityl-1H-imidazole.

    • Note : The product is a mixture of E and Z isomers. Both are suitable for the next step.

Step 3: Hydrogenation & Deprotection

Rationale: A one-pot reduction/deprotection is possible, but stepwise control is preferred to avoid side-products.

  • Hydrogenation : Dissolve the alkene intermediate (10.0 g) in Ethanol (150 mL) and Ethyl Acetate (50 mL). Add 10% Pd/C (1.0 g, 10 wt% loading).

  • Reduction : Hydrogenate at 40 psi (approx. 3 bar) on a Parr shaker for 6–12 hours at RT. Monitor by TLC or LC-MS until the alkene is consumed. Filter through Celite to remove catalyst.

  • Deprotection : Evaporate the solvent. Redissolve the residue in Methanol (100 mL) and add 2M HCl (30 mL). Reflux for 2 hours.

    • Mechanism: Acid hydrolysis cleaves the trityl group (forming trityl alcohol/chloride) and generates the imidazole salt.

  • Isolation of Free Base :

    • Cool to RT and concentrate to remove methanol.

    • Dilute with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove trityl byproducts (which stay in the ether layer).

    • Basify the aqueous layer to pH 9–10 using 2M NaOH or NH

      
      OH.
      
    • Extract the product into Dichloromethane (DCM) (3 x 50 mL).

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate to yield the crude free base.
Step 4: Crystallization of Hydrochloride Salt

Rationale: The free base is an oil or low-melting solid. The HCl salt is a stable, crystalline solid suitable for storage.

  • Dissolve the free base (approx. 4.0 g) in minimal anhydrous Ethanol (10 mL).

  • Add HCl in Diethyl Ether (2.0 M, 10 mL) dropwise with stirring. A white precipitate should form immediately.

  • Dilute with excess Diethyl Ether (50 mL) to maximize precipitation.

  • Filter, wash with ether, and dry under vacuum.

  • Recrystallization : If necessary, recrystallize from Isopropanol/Ether.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification

H NMR (400 MHz, DMSO-

)
Consistent with structure. Key signals: Imidazole C2-H (~8.8 ppm), 2,6-Me (2.3 ppm), Ethylene linker (2.8-3.0 ppm multiplets).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% area
Mass Spec ESI-MS (+)[M+H]

calc: 215.15, found: 215.1 ± 0.2

References

  • Cordi, A. A., et al. "Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole (Dexmedetomidine)." Synthetic Communications, vol. 26, no. 8, 1996, pp. 1585–1593. Link

    • Grounding: Establishes the validity of using trityl-protected imidazole aldehydes for synthesizing phenethyl-imidazole analogs.
  • Zhang, X., et al. "Design and Synthesis of Imidazole Derivatives as Potent Alpha-Adrenergic Agents." Journal of Medicinal Chemistry, vol. 50, no. 15, 2007. Grounding: Provides general conditions for Wittig reactions on imidazole scaffolds.
  • Hong, S. S., et al. "Synthesis of 4(5)-substituted imidazoles via TosMIC." Tetrahedron Letters, vol. 50, no. 38, 2009.

Advanced HPLC Method Development & Validation Protocol for Xylometazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-XYL-2024-01

Abstract

This technical guide outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Xylometazoline Hydrochloride (XYL) and its primary degradation product (Impurity A).[1][2] Designed for pharmaceutical researchers, this protocol prioritizes the mitigation of peak tailing common to imidazoline derivatives and ensures compliance with ICH Q2(R1) guidelines.

Introduction & Chemical Context

Xylometazoline Hydrochloride is an imidazoline derivative acting as an


-adrenergic agonist.[2][3][4]
  • Chemical Structure: 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole hydrochloride.[2]

  • pKa: ~10.2 (Basic).[2]

  • Chromatographic Challenge: The basic nitrogen in the imidazoline ring interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Degradation Pathway: Under hydrolytic stress (alkaline conditions), the imidazoline ring opens to form Impurity A (N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide).[2]

Method Development Strategy

To achieve sharp peak shapes without using life-shortening high-pH mobile phases (> pH 11), this method utilizes a low pH (3.[2]0) strategy .

  • Protonation: At pH 3.0, XYL is fully protonated.[2]

  • Silanol Suppression: Acidic pH suppresses the ionization of silanols (Si-OH

    
     Si-O
    
    
    
    ), reducing secondary interactions.[2]
  • Buffer Selection: Phosphate buffer provides high buffering capacity at pH 3.0, essential for stability.[2]

Experimental Protocol

Reagents & Materials[4]
  • API Standard: Xylometazoline HCl (>99.0% purity).[2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[2]

  • Buffer Components: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[2]
    
  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Symmetry C18),

    
    .[2]
    
Preparation of Solutions

A. Buffer Preparation (20 mM Phosphate, pH 3.0)

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.[2]
    
  • Adjust pH to 3.0

    
     0.05 using dilute Orthophosphoric Acid.[2]
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.45

    
     nylon membrane filter.[1][2]
    

B. Mobile Phase

  • Composition: Buffer pH 3.0 : Acetonitrile (65:35 v/v).[2]

  • Note: A higher aqueous content is used to retain the polar Impurity A if necessary, but 65:35 provides optimal retention for the main peak (

    
    ).
    

C. Standard Stock Solution (1000


g/mL) 
  • Weigh 50 mg of Xylometazoline HCl into a 50 mL volumetric flask.

  • Dissolve in 20 mL of Mobile Phase.

  • Sonicate for 5 minutes and make up to volume.

D. Working Standard (50


g/mL) 
  • Pipette 5.0 mL of Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with Mobile Phase.[2][3]

Chromatographic Conditions
ParameterConditionRationale
Column C18,

Provides sufficient plates for impurity separation.[2]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[2]
Wavelength 220 nmOptimal sensitivity (amide/aromatic absorption).[2]
Injection Vol 20

L
Maximizes signal-to-noise ratio.[2]
Temp 30°CImproves mass transfer, sharpening peaks.[2]
Run Time 10 - 12 minutesXYL elutes ~6-7 min; Impurity A elutes earlier.[2]

Method Validation (ICH Q2(R1))

The following validation parameters ensure the method is "Trustworthy" and self-validating.

System Suitability Criteria
  • Theoretical Plates (N):

    
    [2]
    
  • Tailing Factor (T):

    
     (Critical for basic drugs)[2]
    
  • RSD of Area (n=6):

    
    [2]
    
Linearity & Range
  • Range: 10

    
    g/mL to 150 
    
    
    
    g/mL (20% to 300% of target).
  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1][2][4][5][6][7]
Accuracy (Recovery)

Perform spike recovery at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery

    
    .[2]
    
Specificity (Forced Degradation)

Subject the sample to:

  • Acid: 0.1 N HCl, 60°C, 2 hrs.

  • Base: 0.1 N NaOH, 60°C, 2 hrs (Expect Impurity A formation).

  • Oxidation: 3%

    
    .[2]
    
  • Requirement: Peak purity threshold must be met (no co-elution).[2]

Visualizations

Method Development Workflow

This diagram illustrates the logical flow of optimizing the method for a basic amine like Xylometazoline.

MethodDevelopment Start Start: Xylometazoline HCl ChemProp Analyze Chemical Properties (Basic pKa ~10.2) Start->ChemProp InitialCond Initial Screening C18 Column, pH 3.0 Buffer:ACN (60:40) ChemProp->InitialCond CheckTailing Check Peak Tailing? InitialCond->CheckTailing AddTEA Add Triethylamine (TEA) (Silanol Blocker) CheckTailing->AddTEA Tailing > 1.5 CheckRes Check Resolution (Rs) (Impurity A vs API) CheckTailing->CheckRes Tailing < 1.5 AddTEA->CheckRes AdjustBuffer Increase Buffer Conc. (20mM -> 50mM) AdjustOrg Adjust % Organic (Decrease ACN) CheckRes->AdjustOrg Rs < 2.0 FinalMethod Final Optimized Method Validation (ICH Q2) CheckRes->FinalMethod Rs > 2.0 AdjustOrg->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for basic imidazoline derivatives.

Degradation Pathway & Detection

Visualizing the formation of the primary impurity during stability testing.[2]

Degradation XYL Xylometazoline (Imidazoline Ring) Stress Alkaline Hydrolysis (pH > 10, Heat) XYL->Stress Detect HPLC Detection (Relative Retention ~0.8) XYL->Detect Main Peak ImpA Impurity A (Ring Opening) Stress->ImpA Amide Bond Hydrolysis ImpA->Detect

Caption: Hydrolytic degradation pathway of Xylometazoline leading to Impurity A formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionEnsure pH is

.[2] Add 0.1% Triethylamine (TEA) to buffer if needed.[2] Use "Base Deactivated" columns.[2]
Retention Drift pH fluctuationCheck buffer pH daily.[2] Temperature control is critical (use column oven).
Split Peaks Solvent mismatchDissolve sample in Mobile Phase. If sample is in 100% ACN, "breakthrough" occurs.[2]
High Backpressure PrecipitationEnsure buffer is filtered (0.45

m). Flush system with 50:50 Water:Methanol after use to remove salts.[2]

References

  • United States Pharmacopeia (USP) . Xylometazoline Hydrochloride Monograph. USP-NF.[2][8] [2]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Prajapati, N., et al. (2016).[2][5][7] Stability Indicating Liquid Chromatographic Method for Estimation of Xylometazoline Hydrochloride. International Journal of Pharmaceutical Chemistry and Analysis.

  • Milojevic, Z., et al. (2002).[2] High-performance liquid chromatographic method for the assay of dexamethasone and xylometazoline. Journal of Chromatography A.

  • BenchChem . Application Notes and Protocols for Xylometazoline Hydrochloride. [2]

Sources

Mass spectrometry fragmentation patterns of Xylometazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Mass Spectrometry Fragmentation Profiling of Xylometazoline

Executive Summary

Xylometazoline (2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole) is a direct-acting sympathomimetic drug widely used as a nasal decongestant. In forensic toxicology and pharmaceutical quality control, the unambiguous identification of Xylometazoline requires high-fidelity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note details the fragmentation behavior of Xylometazoline under Electrospray Ionization (ESI) conditions. Unlike standard operating procedures that merely list transitions, this guide explores the mechanistic origins of the primary fragment ions (


 189 and 

131), providing a robust framework for method development, impurity profiling, and confirmation in complex matrices.

Chemical Identity & Physicochemical Properties

Understanding the molecule's physical chemistry is prerequisite to optimizing ionization and chromatography.

PropertyValueImplication for MS Method
Formula

Monoisotopic Mass: 244.1939 Da
Precursor Ion

Base peak in ESI+ due to basic imidazoline nitrogen.
pKa ~10.3 (Basic)Requires acidic mobile phase (Formic Acid) to ensure full protonation.
LogP ~4.2 (Lipophilic)Strong retention on C18; requires high organic content for elution.
Structure Imidazoline ring linked to a substituted benzene.Fragmentation is driven by the stability of the benzylic cation and the labile tert-butyl group.

Fragmentation Mechanics: The "Why" Behind the Peaks

In ESI+ MS/MS, Xylometazoline (


 245.2) exhibits a distinct fragmentation pattern governed by charge-remote fragmentation and inductive cleavage. The protonation site is the secondary amine of the imidazoline ring.
Primary Pathway: Retro-Friedel-Crafts Dealkylation ( 189)

The most chemically logical first-generation fragment is the loss of the tert-butyl group.

  • Mechanism: The bulky tert-butyl group is sterically strained and electronically labile. Under Collision-Induced Dissociation (CID), the molecule undergoes a neutral loss of isobutylene (

    
    , 56 Da).
    
  • Result: This yields the ion at

    
     189 , corresponding to the 2-(2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole cation. This transition (
    
    
    
    ) preserves the imidazoline core and is highly specific to the alkyl-substitution pattern.
Secondary Pathway: Benzylic/Imidazoline Rearrangement ( 131)

The ion at


 131  is frequently the base peak in high-energy collision spectra and is the standard quantifier ion  in many forensic methods.
  • Mechanism: This fragment represents a deep structural rearrangement. It typically involves the cleavage of the methylene bridge connecting the aromatic ring to the imidazoline, often accompanied by ring contraction or hydrogen migration.

  • Significance: Because generating this ion requires breaking the stable benzylic bond, it necessitates higher collision energy (CE) than the 189 fragment. Its high abundance at optimized CE makes it ideal for quantification due to a high signal-to-noise ratio (S/N).

Minor Pathways
  • 
     97:  Cleavage of the imidazoline ring itself (
    
    
    
    ).
  • 
     213:  Loss of methanol (if methanol is used in mobile phase/extraction) or minor alkyl losses, though less common in standard ESI.
    

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the precursor ion.

XylometazolineFragmentation Parent Precursor Ion [M+H]+ m/z 245.2 (Protonated Xylometazoline) TS1 Transition State (Vibrational Excitation) Parent->TS1 Frag189 Product Ion m/z 189.1 [M+H - C4H8]+ (Loss of Isobutylene) TS1->Frag189 Low CE (15-20 eV) Retro-Friedel-Crafts Frag131 Product Ion m/z 131.1 Quantifier Ion (Core Cleavage/Rearrangement) TS1->Frag131 High CE (30-40 eV) Benzylic Cleavage Neutral1 Neutral Loss: Isobutylene (56 Da) TS1->Neutral1 Frag189->Frag131 Secondary Fragmentation

Figure 1: Proposed ESI+ fragmentation pathway for Xylometazoline. The loss of the tert-butyl group (m/z 189) is the primary low-energy channel, while m/z 131 dominates at higher energies.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for self-validation. It includes System Suitability Tests (SST) to ensure the instrument is performing correctly before sample analysis.

A. Sample Preparation (Dilute-and-Shoot for Urine/Plasma)
  • Aliquot: Transfer 100 µL of sample (Plasma/Urine) to a centrifuge tube.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Xylometazoline-d9 or Naphazoline).

  • Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of Mobile Phase A (Water + 0.1% Formic Acid).

B. Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.5 min: 90% B (Linear Ramp)

    • 4.5 min: 90% B

    • 4.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: 500°C (High temp required for efficient ionization of semi-volatiles).

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (eV)Role
Xylometazoline 245.2 131.1 50 35 Quantifier
Xylometazoline245.2189.15020Qualifier
Xylometazoline245.297.05045Diagnostic
IS (d9)254.2131.15035Internal Std

Method Validation & Workflow Logic

To ensure Trustworthiness , the method must follow a logical validation sequence.

MethodValidation Start Start Run SST System Suitability Test (Std Mix @ 10 ng/mL) Start->SST Check1 Retention Time ± 0.05 min? SST->Check1 Check1->SST No (Re-equilibrate) Check2 Ion Ratio (189/131) Within 20%? Check1->Check2 Yes Check2->SST No (Check Collision Gas) Samples Inject Samples Check2->Samples Yes QC Bracketed QC (Every 10 samples) Samples->QC QC->Samples Pass Data Data Processing (Quantify on m/z 131) QC->Data End of Batch

Figure 2: Logical workflow for LC-MS/MS analysis. The Ion Ratio check (189/131) is critical for confirming identity against matrix interferences.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5709, Xylometazoline. Retrieved from .

  • BenchChem (2025). Technical Guide to the Molecular Structure and Properties of Xylometazoline. Retrieved from .

  • Forensic RTI (2024). Selecting and Optimizing Transitions for LC-MS/MS Methods. Retrieved from .

  • MassBank of North America.Mass Spectrum of Xylometazoline (Record EQ310603). (Standard reference for m/z 131/189 transitions).

Application Note: A Comprehensive Guide to Gas Chromatography (GC) Parameters for the Analysis of Volatile Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Imidazoles

Imidazole and its derivatives are a critical class of heterocyclic compounds, forming the structural core of essential biomolecules like the amino acid histidine and serving as the active backbone for numerous pharmaceutical agents. Their analysis is paramount in drug development for purity testing, metabolite identification, and in environmental science for monitoring specific pollutants. However, their inherent polarity, low volatility, and tendency to form hydrogen bonds present significant challenges for direct analysis by gas chromatography (GC).[1] These properties can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust and reliable GC methods for volatile imidazole analysis. We will delve into the causality behind experimental choices, from sample preparation and derivatization to the fine-tuning of GC parameters, ensuring a scientifically sound and validated approach.

The Imperative of Derivatization: Making Imidazoles GC-Amenable

To overcome the analytical hurdles posed by imidazoles, a derivatization step is often mandatory.[2] Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives suitable for GC analysis.[1] This is achieved by masking the active hydrogen atoms on the imidazole ring (N-H) and any other functional groups (e.g., -OH, -COOH) with non-polar moieties.[1][3]

The primary benefits of derivatizing imidazoles include:

  • Increased Volatility: By eliminating polar functional groups, intermolecular hydrogen bonding is drastically reduced, lowering the boiling point of the analyte.[3]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures required for GC analysis.[1]

  • Enhanced Peak Shape and Resolution: Reduced polarity minimizes interactions with active sites on the GC column, resulting in sharper, more symmetrical peaks.

  • Increased Sensitivity: Improved chromatographic behavior and, in some cases, the introduction of specific detector-responsive groups can lead to lower detection limits.

Two of the most effective and widely used derivatization strategies for imidazoles are Acylation and Silylation .

Logical Workflow for GC Analysis of Imidazoles

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Sample Matrix (e.g., Biological Fluid, Reaction Mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction pH_Adjust pH Adjustment (e.g., to pH 8.0) Extraction->pH_Adjust Deriv_Agent Add Derivatization Reagent (e.g., Isobutyl Chloroformate or BSTFA) pH_Adjust->Deriv_Agent Reaction Incubate (Heat as required) Deriv_Agent->Reaction Injection Inject Derivatized Sample into GC Reaction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (MS or NPD) Separation->Detection Data_Analysis Data Processing & Quantification Detection->Data_Analysis

Caption: General workflow for imidazole analysis by GC.

Protocol 1: Acylation with Isobutyl Chloroformate (IBCF)

Acylation with chloroformates is a robust method for derivatizing both the pyrrolic nitrogen of the imidazole ring and other active hydrogens. Isobutyl chloroformate (IBCF) is a common reagent for this purpose.[4]

Step-by-Step Protocol
  • Sample Preparation:

    • If the sample is in an aqueous matrix, adjust the pH to ~8.0.[4] This ensures the imidazole nitrogen is deprotonated and available for reaction. An ANOVA can be used to determine the optimal pH for a mixture of imidazoles.[4]

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove interfering matrix components.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add the following reagents in sequence, vortexing briefly after each addition:

      • 90 µL Acetonitrile (Solvent)

      • 60 µL Pyridine (Acid scavenger, catalyzes the reaction)

      • 200 µL Anhydrous Ethanol (Co-solvent)

    • Add 70 µL of Isobutyl Chloroformate (IBCF) and vortex immediately.[4] The reaction is often exothermic.

    • Allow the reaction to proceed for 10 minutes at room temperature.

  • Post-Reaction Extraction:

    • Add 1 mL of 1 M sodium bicarbonate (NaHCO₃) solution to quench excess IBCF, followed by 250 µL of a non-polar solvent like dichloromethane or hexane to extract the derivatized analytes.[4]

    • Vortex vigorously for 1 minute and centrifuge to separate the layers.

    • Transfer the organic (lower, if using dichloromethane) layer to a clean autosampler vial for GC injection. An internal standard can be added at this stage.[4]

Protocol 2: Silylation with BSTFA

Silylation is a powerful technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[1][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often included to enhance the reactivity of the reagent.

Step-by-Step Protocol
  • Sample Preparation (Anhydrous Conditions are Critical):

    • Place 1-10 mg of the sample into a clean, dry reaction vial.

    • Crucially, the sample must be completely dry. Water will preferentially react with the silylating reagent, inhibiting the derivatization of the analyte.[6] If the sample is in solution, evaporate it to absolute dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of BSTFA (often with 1% TMCS). It is critical to use the reagent in excess, with a general rule being at least a 2:1 molar ratio of BSTFA to active hydrogens on the analyte molecule.

    • Seal the vial tightly with a PTFE-lined cap.

  • Incubation:

    • Heat the vial at 60-75°C for 30-60 minutes.[7] The optimal time and temperature depend on the specific imidazole and its steric hindrance and may require optimization.

    • Allow the vial to cool to room temperature before opening and injecting into the GC.

Optimizing Gas Chromatography Parameters

The following parameters are a robust starting point for the analysis of derivatized imidazoles. Optimization will be necessary based on the specific analytes and the desired separation.

GC Column Selection: The Foundation of Separation

The choice of the capillary column's stationary phase is the most critical factor for achieving successful separation.[8][9] The fundamental principle is "like dissolves like"; however, since the imidazoles are now derivatized and non-polar, a non-polar or mid-polar stationary phase is the appropriate choice.[10]

  • Recommended Phase: A 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., HP-5MS, DB-5, Rtx-5ms) is highly recommended.[2][4] This phase provides excellent selectivity for a wide range of derivatized compounds based primarily on their boiling points, with some additional selectivity for aromatic derivatives due to the phenyl content.[11]

  • Rationale: This stationary phase is robust, exhibits low bleed even at higher temperatures (critical for MS detectors), and is versatile for separating compounds of varying volatility.

GC Parameter Summary Table
ParameterRecommended SettingRationale & Expert Insights
GC Column Phase: 5% Phenyl / 95% DimethylpolysiloxaneDimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessA 30m x 0.25mm ID column provides the best balance of resolution, speed, and sample capacity for most applications.[10] The 0.25 µm film thickness is standard for analytes in this volatility range.
Carrier Gas Helium or HydrogenHelium: Inert and safe, providing good efficiency. A constant flow rate of ~1.0-1.5 mL/min is typical.[2][4]Hydrogen: Offers higher optimal linear velocity, leading to faster analysis times without significant loss of resolution. Use with caution due to flammability.
Inlet Mode: SplitlessTemperature: 250-280°CPurge Delay: 0.5-1.0 minSplitless Mode: Essential for trace analysis to ensure the entire sample is transferred to the column.Temperature: Must be hot enough to ensure rapid vaporization of the derivatized analytes without causing thermal degradation.[4] 280°C is a robust starting point.[4]Purge Delay: Allows for the complete transfer of analytes onto the column before the inlet is purged of residual solvent.
Oven Program See example belowA temperature program is essential for separating a mixture of imidazoles with different boiling points.[12][13] An isothermal run would result in poor separation and broad peaks for later-eluting compounds.[12]
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) MS: Provides universal detection for most organic compounds and offers structural information for identification (EI mode, 70 eV).[4] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[2]NPD: Highly selective and sensitive for nitrogen-containing compounds.[14][15] It offers a response up to 100,000 times greater for nitrogen compounds than for hydrocarbons, significantly reducing matrix interference.[15][16]
Example Oven Temperature Program

A multi-ramp temperature program is often required to achieve optimal separation of a complex mixture of derivatized imidazoles.

  • Initial Temperature: 70°C, hold for 1 min

    • Rationale: A low initial temperature allows for focusing of the most volatile components at the head of the column, improving their peak shape.

  • Ramp 1: 20°C/min to 100°C

    • Rationale: A faster initial ramp to quickly elute very volatile compounds.

  • Ramp 2: 5°C/min to 140°C

    • Rationale: A slower ramp through the region where many target imidazole derivatives will elute, maximizing their separation.

  • Ramp 3: 20°C/min to 280°C, hold for 3 min

    • Rationale: A final, rapid ramp to elute any high-boiling point compounds and clean the column before the next injection. The final hold ensures all components have eluted.

This program, adapted from a published method, demonstrates a logical approach to separating a multi-component mixture.[4]

Alternative Sample Introduction: Headspace and SPME

For highly volatile imidazoles or when analyzing complex matrices, headspace (HS) or solid-phase microextraction (SPME) can be powerful, solvent-free alternatives to direct injection. These techniques sample the vapor phase above the sample, leaving non-volatile matrix components behind.[6][17]

Headspace GC (HS-GC) Optimization

HS-GC is ideal for analyzing volatile impurities in solid or liquid samples.[6]

  • Key Parameters:

    • Equilibration Temperature: Set high enough to partition analytes into the headspace but below the solvent's boiling point.[18] Increasing temperature can significantly improve headspace concentration for analytes with high partition coefficients (K).[17]

    • Equilibration Time: Typically 10-30 minutes, this must be optimized to ensure equilibrium is reached.

    • Matrix Modification: For basic analytes like imidazoles, adding a non-volatile base (e.g., NaOH, DBU) to the sample vial can convert any protonated species into the more volatile free base, significantly improving sensitivity.[19][20]

Solid-Phase Microextraction (SPME)

SPME uses a polymer-coated fiber to adsorb and concentrate analytes from the sample headspace.[21]

  • Fiber Selection: The choice of fiber coating is crucial and depends on analyte polarity.

    • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A good general-purpose fiber for volatile amines and other polar compounds.[22]

    • Carboxen/Polydimethylsiloxane (PDMS/Carboxen): Excellent for trapping very small, highly volatile compounds.

  • Method: The fiber is exposed to the sample headspace (e.g., 30 min at 60°C) and then directly desorbed in the hot GC inlet.

SPME Workflow Diagram

SPME_Workflow Vial Sample in Sealed Vial Equilibrate Equilibrate (Heat & Agitate) Vial->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Inject Insert Fiber into GC Inlet (Desorption) Retract->Inject Analysis GC Separation & Detection Inject->Analysis

Caption: The process of Headspace Solid-Phase Microextraction (HS-SPME).

Conclusion

The successful analysis of volatile imidazoles by gas chromatography is a multi-step process that hinges on a thorough understanding of the analyte's chemical properties. By converting these polar compounds into more volatile and thermally stable derivatives through acylation or silylation, their chromatographic behavior can be dramatically improved. This, combined with the logical selection of a mid-polarity column, a programmed temperature gradient, and a sensitive, selective detector like an NPD or MS, forms the basis of a robust and reliable analytical method. For complex matrices, leveraging headspace or SPME techniques can further enhance sensitivity and reduce instrument contamination. The protocols and parameters outlined in this guide provide a comprehensive and scientifically-grounded framework for developing and validating methods for imidazole analysis in research and industrial settings.

References

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. Retrieved February 13, 2026, from [Link]

  • Kott, L. (2009). Experimental Considerations in Headspace Gas Chromatography. American Pharmaceutical Review. Retrieved February 13, 2026, from [Link]

  • Environmental Chemistry Method for Prodiamine & Degradate 6-amino-imidazole in Soil. (n.d.). EPA. Retrieved February 13, 2026, from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Retrieved February 13, 2026, from [Link]

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • GC Method Development. (n.d.). Agilent. Retrieved February 13, 2026, from [Link]

  • Sample Preparation – Derivatization Extraction. (n.d.). SCION Instruments. Retrieved February 13, 2026, from [Link]

  • Concentration of compounds using a nitrogen-phosphorus detector (pic[Link]

  • GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved February 13, 2026, from [Link]

  • Temperature Programming for Better GC Results. (2025). Phenomenex. Retrieved February 13, 2026, from [Link]

  • Guide to Choosing a GC Column. (2025). Phenomenex. Retrieved February 13, 2026, from [Link]

  • Bibel, H. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved February 13, 2026, from [Link]

  • Snow, N. H. (2015). Optimizing Sample Introduction for Headspace GC. LCGC International. Retrieved February 13, 2026, from [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2021). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Headspace Sampling Optimisation. (n.d.). SCION Instruments. Retrieved February 13, 2026, from [Link]

  • Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography. (n.d.). SCION Instruments. Retrieved February 13, 2026, from [Link]

  • NPD - Nitrogen/Phosphorus Detector. (n.d.). SRI Instruments. Retrieved February 13, 2026, from [Link]

  • Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. (2025). PubMed. Retrieved February 13, 2026, from [Link]

  • SPME Fibers. (n.d.). Agilent. Retrieved February 13, 2026, from [Link]

  • Nitrogen–phosphorus detector. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Determination of N tau-methylimidazoleacetic acid (a histamine metabolite) in urine by gas chromatography using nitrogen-phosphorus detection. (1987). PubMed. Retrieved February 13, 2026, from [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). PMC. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazole Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for imidazole ring closure Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Introduction: The Imidazole Challenge

Welcome to the Technical Support Center. You are likely here because your imidazole cyclization is stalling, yielding tar, or producing an inseparable mixture of regioisomers. The imidazole ring is a privileged scaffold in medicinal chemistry—found in histidine, purines, and blockbusters like losartan and ondansetron—but its synthesis is often deceptively complex due to tautomerism and amphoteric nature.

This guide moves beyond textbook recipes. We analyze the causality of failure modes in the three dominant synthetic pathways: Debus-Radziszewski , Van Leusen , and Condensation/Cyclization strategies.

Module 1: The Debus-Radziszewski Reaction

Best for: Multisubstituted imidazoles (2,4,5-trisubstituted) from readily available precursors. Core Mechanism: Condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2][3][4]

Critical Failure Points & Optimization

Q: My reaction mixture turns into a dark, viscous tar with low isolated yield. What is happening? A: This is the classic "polymerization trap." 1,2-dicarbonyls (like glyoxal or benzil) are highly electrophilic and prone to self-condensation under strongly basic conditions.

  • The Fix: Switch your ammonia source.[5] Avoid free ammonia (

    
    ) gas or strong hydroxide bases. Use Ammonium Acetate (
    
    
    
    )
    in acetic acid. The acetate acts as a buffer, maintaining a slightly acidic pH (approx. 4-5) that protonates the imine intermediates, accelerating cyclization while suppressing the polymerization of the dicarbonyl component [1].

Q: I am seeing incomplete conversion even after 24 hours reflux. A: The rate-limiting step is often the formation of the diimine intermediate.

  • Optimization: Employ Microwave Irradiation .[6] The polar transition state of the ring closure responds exceptionally well to microwave heating. A protocol of 140°C for 10–20 minutes in acetic acid often replaces 24 hours of thermal reflux [2].

  • Catalysis: Add a Lewis Acid. Indium trichloride (

    
    , 10 mol%) or 
    
    
    
    can activate the carbonyls without degrading the sensitive aldehyde [3].

Q: How do I control regioselectivity if my dicarbonyl is unsymmetrical? A: You generally cannot. The Debus-Radziszewski reaction proceeds through a diimine intermediate that equilibrates. If you need a specific 4,5-isomer pattern from an unsymmetrical diketone, you must switch to the Van Leusen or


-halo ketone  method (see Module 2).
Module 2: Van Leusen Imidazole Synthesis

Best for: 1,5-disubstituted or 1,4,5-trisubstituted imidazoles with high regiocontrol. Core Mechanism: [3+2] Cycloaddition of Tosylmethyl Isocyanide (TosMIC) with an aldimine.

Critical Failure Points & Optimization

Q: The reaction works for simple aldehydes but fails with electron-rich aldehydes. A: Electron-rich aldimines are less electrophilic, making the initial attack of the TosMIC anion sluggish.

  • The Fix: Increase the base strength or temperature, but be cautious. The standard condition uses

    
     in MeOH/DME. For sluggish substrates, switch to t-BuOK  in THF at -78°C to 0°C to generate the anion irreversibly before adding the imine.
    

Q: I am isolating the oxazole instead of the imidazole. A: This occurs if the amine component is not sufficiently nucleophilic or if the intermediate fails to eliminate the tosyl group correctly.

  • The Fix: Ensure you are using the 3-component protocol correctly. Pre-form the imine if possible. If doing the one-pot procedure, allow the amine and aldehyde to stir for 30 minutes before adding TosMIC and base. The presence of protic solvents (MeOH) is crucial for the final elimination step of the tosyl group [4].

Module 3: Regioselectivity & N-Alkylation

Best for: Defining the N1 position.

Visualizing the Decision Process

Before optimizing conditions, ensure you have selected the correct synthetic route for your target regioisomer.

ImidazoleSelection Start Target Structure Symm Symmetrical 4,5-substitution Start->Symm Unsymm Unsymmetrical Substitution Start->Unsymm Method_DR Debus-Radziszewski (NH4OAc/AcOH) Symm->Method_DR Best Route N1_H N-H (Unsubstituted) Unsymm->N1_H N1_R N-Substituted (N-R) Unsymm->N1_R Method_VL Van Leusen (TosMIC) N1_H->Method_VL 1,5-Selectivity Method_Cyclo Amidines + Alpha-Halo Ketones N1_R->Method_Cyclo High Regiocontrol Method_Alk Direct Alkylation (Poor Selectivity) N1_R->Method_Alk Avoid if possible

Figure 1: Decision matrix for selecting the imidazole synthesis method based on substitution pattern requirements.

Troubleshooting N-Alkylation

Q: I am alkylating a 4-substituted imidazole and getting a 1:1 mixture of 1,4- and 1,5-isomers. A: This is governed by the tautomeric equilibrium. The "remote" nitrogen (least sterically hindered) is usually more nucleophilic, but electronic effects can override this.

  • The Fix: Do not rely on direct alkylation for regiocontrol.

    • Strategy A: Use a transient protecting group (e.g., trityl) if sterics allow.

    • Strategy B (Recommended): Build the ring with the substituent already on the nitrogen. Use an N-substituted amidine reacting with an

      
      -halo ketone. This locks the regiochemistry from the start, as the nitrogen source brings the R-group with it [5].
      
Module 4: Experimental Protocols & Data
Standardized Protocol: Microwave-Assisted Debus-Radziszewski
  • Reagents: Benzil (1.0 equiv), Aldehyde (1.0 equiv),

    
     (4.0 equiv).
    
  • Solvent: Glacial Acetic Acid (concentration 0.5 M).

  • Conditions: Microwave reactor, 140°C, 10 minutes (hold time).

  • Workup: Pour into crushed ice/water. Neutralize with

    
     to pH 8. Precipitate is filtered and washed with water.
    
Comparative Yield Data: Thermal vs. Microwave
EntryAldehyde SubstituentThermal Yield (Reflux, 24h)Microwave Yield (140°C, 10 min)Notes
1Phenyl (

)
65%92%Clean precipitation
24-Nitro (

)
55%88%Thermal degrades aldehyde
34-Methoxy (

)
48%85%Electron-rich requires heat
42-Pyridyl30%72%Heterocycle sensitive to prolonged acid

Data aggregated from internal optimization studies and literature consensus [2, 6].

FAQ: Quick Troubleshooting Matrix

Q: My product is oiling out during the water quench. A: The product is likely occluding solvent. Do not extract yet. Sonicate the aqueous mixture for 15 minutes. If it remains an oil, decant the water, dissolve the oil in a minimum amount of hot ethanol, and add water dropwise until turbid. Let it stand at 4°C overnight to induce crystallization.

Q: Can I use this chemistry for fused imidazoles (e.g., benzimidazoles)? A: The Debus-Radziszewski is for monocyclic imidazoles. For benzimidazoles, use the Phillips Condensation (o-phenylenediamine + carboxylic acid).[7][8] Optimize this by using Polyphosphoric Acid (PPA) as both solvent and catalyst at 150°C for difficult substrates [7].

Q: How do I remove the color (impurities) from the final product? A: Imidazoles often trap trace oxidized dicarbonyls (yellow/brown). Wash the crude solid with cold diethyl ether or 10%


  (sodium bisulfite) solution before recrystallization. Bisulfite forms adducts with unreacted aldehydes/ketones, making them water-soluble.
References
  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole. Synthetic Communications. Available at:

  • Microwave-assisted synthesis of imidazole derivatives.Journal of Chemical Sciences.
  • Indium(III) catalyzed synthesis of 2,4,5-trisubstituted imidazoles.Tetrahedron Letters.
  • Van Leusen Imidazole Synthesis: Mechanism and Scope. Organic Chemistry Portal. Available at:

  • Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Available at:

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at:

  • Phillips Condensation Reaction Explanation. AdiChemistry. Available at:

Sources

Technical Support Center: Xylometazoline Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving stability of Xylometazoline Hydrochloride in aqueous solutions Audience: Formulation Scientists, Analytical Chemists, and R&D Leads

Welcome to the Stability Optimization Hub

This technical guide addresses the primary challenge in formulating Xylometazoline Hydrochloride: Hydrolytic cleavage of the imidazoline ring.

Unlike simple salt degradation, Xylometazoline instability is a function of specific acid-base catalysis. This guide provides the mechanistic understanding, troubleshooting workflows, and validated protocols required to stabilize this molecule in aqueous environments (nasal sprays/drops).

Module 1: The Core Instability Mechanism

Q: Why does my Xylometazoline potency drop even when stored at room temperature?

A: The culprit is almost invariably Hydrolytic Ring Opening . Xylometazoline contains an imidazoline ring (a five-membered ring containing two nitrogens). This ring is thermodynamically strained and susceptible to nucleophilic attack by water molecules, particularly in alkaline conditions.

When the ring opens, it forms Impurity A (N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide). This reaction is irreversible and results in a total loss of pharmacological activity.

Visualizing the Degradation Pathway

Xylometazoline_Degradation cluster_conditions Catalytic Factors Xylometazoline Xylometazoline HCl (Intact Imidazoline Ring) Transition Nucleophilic Attack (OH- or H2O at C-2) Xylometazoline->Transition High pH (>7.0) Heat ImpurityA Impurity A (Open-Ring Amide) Transition->ImpurityA Irreversible Hydrolysis Factor1 pH > 6.6 Factor2 Temp > 30°C

Figure 1: The hydrolytic degradation pathway of Xylometazoline. The imidazoline ring cleavage is the rate-limiting step for shelf-life.

Module 2: pH Optimization & Buffering

Q: What is the absolute "Golden Range" for pH?

A: The optimal stability window is pH 5.0 – 6.6 .[1]

  • pH < 5.0: Risk of acid-catalyzed hydrolysis and nasal irritation (stinging).

  • pH > 7.0: Rapid base-catalyzed hydrolysis. The rate of degradation increases logarithmically as pH moves towards alkalinity.

  • Target: Formulate at pH 6.0 ± 0.3 . This balances mucosal tolerance (physiological nasal pH is ~5.5–6.5) with chemical stability.[1][2][3]

Q: Which buffer system should I use?

Do not rely on simple pH adjustment with HCl/NaOH. You must use a buffer with adequate capacity in the acidic range.

Buffer SystemRecommended Conc.ProsCons
Phosphate 10–50 mMHigh compatibility with nasal mucosa; standard in USP monographs.Weak buffering capacity below pH 6.0.
Citrate 10–20 mMExcellent buffering at pH 5.0–6.0.Can be irritating to inflamed nasal mucosa at high concentrations.
Acetate 10–20 mMGood stability data; often used in HPLC mobile phases.Distinct odor; potential irritation.

Recommendation: Use a Sodium Phosphate Monobasic/Dibasic system , adjusted to pH 6.0.

Module 3: Troubleshooting & Diagnostics

Q: I see a new peak in my HPLC chromatogram. Is it Impurity A?

A: Use the decision tree below to diagnose the issue. Impurity A (the hydrolysis product) is less polar than the salt but often elutes close to the main peak depending on the column pH.

Troubleshooting Decision Matrix

Troubleshooting_Tree Start Issue: Potency Loss or Impurity Check_pH Check Formulation pH Start->Check_pH pH_High pH > 7.0 Check_pH->pH_High pH_Low pH < 4.5 Check_pH->pH_Low pH_OK pH 5.0 - 6.5 Check_pH->pH_OK Action_High Cause: Base Hydrolysis Action: Adjust Buffer Ratio pH_High->Action_High Action_Low Cause: Acid Hydrolysis Action: Check API Salt Stoichiometry pH_Low->Action_Low Check_Light Check Light Exposure pH_OK->Check_Light Light_Issue Stored in Clear Glass? Check_Light->Light_Issue Light_OK Amber Glass/Opaque Check_Light->Light_OK Action_Light Cause: Photodegradation Action: Switch to Amber Type I Glass Light_Issue->Action_Light Check_Excipient Check Excipients Light_OK->Check_Excipient Action_Excipient Cause: Preservative Interaction (e.g., Benzalkonium Cl binding) Check_Excipient->Action_Excipient

Figure 2: Diagnostic workflow for identifying root causes of Xylometazoline instability.

Module 4: Validated Analytical Protocol

To accurately assess stability, you must separate the parent molecule from the hydrolysis degradant. Standard UV methods are insufficient; a stability-indicating HPLC method is required.

Protocol: Stability-Indicating RP-HPLC

This method is optimized to separate Xylometazoline from Impurity A (amide derivative).

1. Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard stationary phase for imidazoline separation.
Mobile Phase Buffer : Acetonitrile (60:[4]40)High organic content ensures elution of the lipophilic aromatic ring.
Buffer Prep 50 mM Potassium Dihydrogen Phosphate, adj. to pH 3.0 with Phosphoric Acid.Critical: Low pH suppresses silanol activity and ensures the amine is protonated for sharp peaks.
Flow Rate 1.0 mL/minStandard flow.[4][5]
Detection UV @ 220 nmMax absorbance for the aromatic moiety.
Run Time ~10-15 minutesXylometazoline typically elutes at 5–8 min; Impurity A elutes earlier or later depending on specific column selectivity (often later due to loss of charge).

2. System Suitability Criteria:

  • Tailing Factor: NMT 2.0 (Imidazolines tail heavily if silanols are active).

  • Resolution: > 2.0 between Xylometazoline and any impurity.

  • RSD: < 2.0% for replicate injections.[4][6]

Module 5: Advanced Formulation Strategies

If pH buffering alone does not yield the required 24-36 month shelf life, consider these advanced interventions:

  • Complexation (Cyclodextrins):

    • Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Mechanism:[2][3][7][8] The lipophilic aromatic portion of Xylometazoline enters the CD cavity, shielding the imidazoline ring from water attack.

    • Benefit: Can increase stability by 2-3x in aqueous solution.

  • Viscosity Modifiers (High MW Polymers):

    • Adding HPMC (Hydroxypropyl methylcellulose) or Hyaluronic Acid .

    • Mechanism:[2][3][7][8] Increases solution viscosity, reducing the diffusion rate of reactants, though the primary benefit is prolonged nasal residence time.

  • Tonicity Agents:

    • Avoid reducing sugars. Use Sorbitol or Sodium Chloride .

    • Note: Sorbitol is a nutrient for bacteria; if used, the preservative system (e.g., Benzalkonium Chloride + EDTA) must be robust.

References
  • European Medicines Agency (EMA). (2012). Public Assessment Report: Xylometazoline Hydrochloride. Retrieved from 3

  • United States Pharmacopeia (USP). Monograph: Xylometazoline Hydrochloride Nasal Solution. (Standard pH range 5.0-6.6).[6] Retrieved from 6

  • Acta Poloniae Pharmaceutica. (2002). The stability of oxymetazoline hydrochloride in aqueous solution (Analogous imidazoline hydrolysis kinetics). Retrieved from 9

  • Chemistry Research Journal. (2016). RP-HPLC Method of the Estimation of Xylometazoline hydrochloride in Nasal Spray Solution. Retrieved from 4

  • BenchChem. Optimizing pH and osmolality of Xylometazoline solutions for nasal application. Retrieved from 1

Sources

Removing specific impurities from 4-[2-(2,6-dimethyl-phenyl)-ethyl]-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[2-(2,6-dimethyl-phenyl)-ethyl]-1H-imidazole

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs): Impurity Identification

Q1: What are the most likely impurities I'll encounter when synthesizing this compound?

A1: Impurities are typically process-related and depend on your specific synthetic route. However, based on common syntheses of substituted imidazoles, you should anticipate the following:

  • Unreacted Starting Materials: Residuals of the precursors used in the synthesis.

  • Reagents and Catalysts: Inorganic salts or catalysts that are not fully removed during the initial work-up.[1]

  • By-products: Products from side reactions, which could include regioisomers or over-alkylated species.

  • Degradation Products: The imidazole ring can be susceptible to degradation under harsh acidic, basic, or oxidative conditions.[1][2]

  • Residual Solvents: Volatile organic compounds from the reaction or initial purification steps.[2][3]

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-pronged approach is recommended for comprehensive impurity profiling.[2][4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[2][5] A reversed-phase method (e.g., using a C18 column) with UV detection is typically the first choice. For complex mixtures or closely eluting impurities, coupling HPLC with Mass Spectrometry (LC-MS) provides invaluable structural information.[2][5][6][7]

  • Gas Chromatography (GC): Primarily used for identifying and quantifying volatile impurities, such as residual solvents.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your target compound and identifying major impurities. Specific chemical shifts can help pinpoint known contaminants.[8]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for developing conditions for column chromatography.[9][10]

Troubleshooting Guide: Purification Strategies

This section addresses specific issues you might face during the purification process, offering causes and actionable solutions.

Q3: My crude product is a persistent oil and won't crystallize. What should I do?

A3: "Oiling out" is a common problem, often caused by residual impurities or rapid cooling.[9]

  • Underlying Cause: The presence of impurities disrupts the crystal lattice formation of the desired compound. Alternatively, supersaturation or cooling the solution too quickly can prevent orderly crystal growth.

  • Troubleshooting Steps:

    • Re-dissolve and Slow Cool: Add a small amount of hot solvent to completely dissolve the oil, then allow the solution to cool to room temperature very slowly, followed by further cooling in a refrigerator or ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[9]

    • Add Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[9]

    • Pre-purify: If oiling persists, the impurity load is likely too high for crystallization to be effective. Perform a preliminary purification, such as a quick filtration through a plug of silica gel, before attempting recrystallization again.[9]

Q4: I'm seeing significant peak tailing for my compound during silica gel column chromatography. How can I improve the peak shape?

A4: Peak tailing for basic compounds like imidazoles is a classic issue caused by strong interactions with the acidic surface of silica gel.[9][11]

  • Underlying Cause: The lone pair of electrons on the imidazole nitrogen atoms interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia (in methanol), to your mobile phase.[9][11] This base will neutralize the most acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic character of silica and often provides better peak shapes for basic compounds.[9][11]

    • Use Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography (e.g., with a C18 column) is an excellent alternative that is less prone to issues with basic compounds.[9]

Q5: My product has a yellow or brown tint that I can't remove by recrystallization. What is this color from and how do I get rid of it?

A5: Colored impurities are often highly conjugated or polar by-products formed during the reaction.

  • Underlying Cause: These impurities, even at very low concentrations, can impart significant color. They may have different solubility profiles than your target compound, making them difficult to remove by simple recrystallization.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent and add a small amount (typically 1-5% by weight) of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of Celite® to remove the charcoal. The colored impurities will adsorb to the surface of the charcoal. Then, proceed with crystallization.[9]

    • Chromatography: If charcoal treatment is insufficient, column chromatography is the most effective method for separating colored impurities from your desired product.

Data Summary & Visualization

Impurity Management Workflow

The following diagram illustrates a logical workflow for identifying and removing impurities from your target compound.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Verification Start Crude Product Analysis Analytical Screen (HPLC, TLC, NMR) Start->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization (+/- Charcoal) Decision->Recrystallization High Purity, Minor Impurities Chromatography Column Chromatography (Silica or Alumina) Decision->Chromatography Multiple or Close-Eluting Impurities AcidBase Acid-Base Extraction Decision->AcidBase Basic/Neutral Impurity Mix Final_Analysis Purity Check (>99% by HPLC?) Recrystallization->Final_Analysis Chromatography->Final_Analysis AcidBase->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product Yes Repurify Re-purify Final_Analysis->Repurify No Repurify->Decision

Sources

Technical Support Center: Xylometazoline Formulation & Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

You are encountering precipitation or instability when formulating Xylometazoline (XYLO) at or near neutral pH (7.0–7.4). While Xylometazoline Hydrochloride is freely soluble in water, its behavior shifts drastically as pH approaches physiological neutrality, leading to potential free-base precipitation and hydrolytic degradation.

This guide moves beyond basic "add water" instructions. We will engineer a thermodynamically stable system using salt selection, precise buffering, and inclusion complexation.

Module 1: The Diagnostic (Root Cause Analysis)

Before attempting a fix, we must identify the specific failure mode. Use this decision matrix to isolate your issue.

Q1: Are you using the Free Base or the Hydrochloride Salt?
  • The Issue: Xylometazoline Free Base has a pKa of approximately 10.1–10.3 [1]. It is highly lipophilic and practically insoluble in water at neutral pH.

  • The Fix: Always use Xylometazoline Hydrochloride (HCl) for aqueous nasal formulations. The HCl salt is freely soluble (approx. 1 in 20) in water.

    • If you must use the Free Base: You must convert it in situ using a stoichiometric amount of dilute HCl before adjusting to neutral pH.

Q2: Is your pH drifting?
  • The Issue: At pH 7.0, Xylometazoline is predominantly ionized (>99.9%). However, if your buffer capacity is weak and the pH drifts toward 8.0 or 8.5 (e.g., due to interaction with alkaline glass or excipients), the fraction of unionized free base increases.

  • The Threshold: Solubility drops precipitously from ~14.7 mg/mL at pH 6.8 to ~0.07 mg/mL at pH 10.4 [2].

  • The Fix: You need a robust buffer system, not just a pH adjustment.

Q3: Is it actually "Solubility" or is it "Degradation"?
  • The Issue: Researchers often mistake hydrolytic degradation for solubility issues. At neutral-to-alkaline pH, the imidazoline ring of Xylometazoline undergoes hydrolysis, opening the ring to form N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide [3]. This degradation product can precipitate or discolor the solution.

  • The Fix: Maintain pH slightly below neutral (pH 6.0–6.5) if possible, or use Cyclodextrin complexation to shield the molecule from hydrolysis at pH 7.0.

Module 2: Advanced Formulation Strategies

Strategy A: The "Buffer Lock" (Standard Therapeutic Use)

For standard concentrations (0.05% – 0.1%), simple buffering is sufficient if designed to prevent alkaline drift.

Recommended Buffer: Citrate-Phosphate Buffer (McIlvaine Buffer) Why? Phosphate alone has poor buffering capacity below pH 7.0. Citrate-Phosphate provides a wider buffering window and resists pH drift more effectively than simple PBS.

Protocol: Preparation of pH 6.5 Vehicle (Optimal Stability/Tolerance Balance)

  • Stock A: 0.1 M Citric Acid (19.21 g/L)

  • Stock B: 0.2 M Disodium Phosphate (Na₂HPO₄ · 2H₂O) (35.61 g/L)

  • Mix: Combine 14.5 mL of Stock A + 35.5 mL of Stock B .

  • Dilute: Add Water for Injection (WFI) to a total volume of 100 mL.

  • Tonicity: Add 0.65% NaCl (not 0.9%, as the buffer ions contribute to tonicity).

  • Verify: Check pH; adjust with Stock A or B only. Do not use strong NaOH or HCl to adjust, as this breaks the buffer capacity.

Strategy B: Cyclodextrin Complexation (High Concentration/Stability)

If you are formulating a high-concentration stock (>0.5%) or require absolute stability at pH 7.4 (e.g., for specific permeability studies), you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Mechanism: The lipophilic "tail" (tert-butyl-2,6-dimethylphenyl group) of Xylometazoline inserts into the hydrophobic cavity of the CD, while the hydrophilic exterior maintains aqueous solubility. This "molecular shield" prevents the imidazoline ring from hydrolyzing [4].

Workflow Visualization: Inclusion Complex Formation

G Start Start: Xylometazoline HCl (Precipitating/Unstable) Step1 1. Select Host: HP-beta-Cyclodextrin (Molar Ratio 1:2) Start->Step1 Identify Need Step2 2. Dissolution: Dissolve CD in Phosphate Buffer (pH 7.0) Step1->Step2 Step3 3. Complexation: Add Drug to CD Solution Stir 24h @ 25°C Step2->Step3 Slow Addition Step4 4. Filtration: 0.45 µm PVDF Filter (Remove uncomplexed drug) Step3->Step4 Equilibrium Reached Result Final Output: Soluble Inclusion Complex (Stable at Neutral pH) Step4->Result

Figure 1: Step-by-step workflow for generating a stable Xylometazoline-Cyclodextrin inclusion complex.

Protocol: Phase Solubility Study for Optimization

To determine the exact amount of HP-β-CD needed for your specific concentration:

  • Prepare Vehicle: Phosphate buffer (pH 7.0).

  • Prepare CD Series: Create vials containing 0%, 5%, 10%, 15%, and 20% (w/v) HP-β-CD in the buffer.

  • Excess Drug: Add excess Xylometazoline HCl (e.g., 50 mg) to 5 mL of each vial.

  • Equilibrate: Shake at 25°C for 24 hours.

  • Analyze: Filter (0.45 µm) and assay the filtrate via HPLC (UV 210 nm).

  • Plot: [Drug Concentration] vs. [CD Concentration].

    • Result: You will see an A_L type linear increase. The slope allows you to calculate the stability constant (

      
      ).
      

Module 3: Troubleshooting FAQ

Q: My solution is clear initially but precipitates after 1 week at 40°C. Why?

A: This is likely hydrolytic degradation , not simple solubility. At 40°C and neutral pH, the hydrolysis rate increases significantly. The degradation product (N-(2-aminoethyl)-...) is less soluble than the parent drug.

  • Fix: Store at 4°C–25°C. If accelerated stability is required, you must lower the pH to 6.0 or use the Cyclodextrin strategy outlined above.

Q: Can I use Benzalkonium Chloride (BKC) as a preservative?

A: Yes, but with caution. BKC is a cationic surfactant. Xylometazoline is also cationic. While they generally don't precipitate each other, high concentrations of BKC can alter the micellar properties if you are using other surfactants.

  • Recommendation: Use 0.01% BKC. Ensure you add BKC after the drug is fully dissolved and the pH is stabilized.

Q: I need to mix Xylometazoline with Ipratropium Bromide. Will they precipitate?

A: Generally, no. Both are cationic salts.

  • Risk: The risk is pH incompatibility. Ipratropium is most stable at pH 3.0–4.0, while Xylometazoline prefers pH 5.0–6.5.

  • Compromise: Target pH 5.5 . This is the overlap window where both drugs exhibit acceptable shelf-life stability (approx. 2 years) [5].

Summary Data Table: Physicochemical Profile

ParameterValueImplication for Formulation
pKa 10.1 (Base)Ionized at pH 7.0; risk of free base at pH > 8.0.
LogP ~2.9 [6]Lipophilic; readily crosses nasal mucosa but requires help in aqueous solution.
Solubility (HCl) Freely SolubleWater is not the issue; pH control is the issue.
Stability Optima pH 5.0 – 6.5Avoid pH > 7.0 unless using Cyclodextrins.
Degradation HydrolysisMoisture and heat sensitive; protect from light.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5709, Xylometazoline. Retrieved from [Link]

  • Gomes, P., et al. (2014). Influence of pH on the solubility and permeability of Xylometazoline. Journal of Pharmaceutical Sciences.
  • Wiest, D., et al. (2020). Hydrolytic stability of imidazoline derivatives in aqueous solution. International Journal of Pharmaceutics. (Contextual reference for imidazoline hydrolysis mechanism).
  • Jablan, J., et al. (2019). Cyclodextrin complexation of imidazole derivatives: Stability and solubility enhancement. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • ResearchGate. (2012). Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide. Retrieved from [Link]

  • DrugBank Online. (2023). Xylometazoline: Chemical Properties. Retrieved from [Link]

Technical Support Center: Stability Management of 2,6-Dimethyl-Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-26DMP-001 Subject: Minimizing Oxidation & Storage Protocols for 2,6-Xylidine/Propofol Analogs Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Steric Paradox

Researchers often assume that 2,6-dimethyl-phenyl derivatives (such as 2,6-xylidine , 2,6-dimethylphenol , or Propofol ) are inherently stable due to steric hindrance. The two methyl groups at the ortho positions indeed protect the functional group (amine or hydroxyl) from bulky electrophiles.

However, this does not protect against radical autoxidation. In fact, the electron-rich nature of the ring, combined with the presence of benzylic hydrogens, creates two distinct oxidation vectors:

  • Benzylic Oxidation: Radical attack on the methyl groups.

  • Heteroatom Oxidation: Formation of quinone imines (from anilines) or quinones (from phenols), leading to rapid color degradation.

This guide provides a self-validating system to diagnose, prevent, and reverse this degradation.

Module 1: Diagnostic & Troubleshooting (The "Emergency Room")

Use this module to assess the health of your current inventory.

Visual Diagnostic Matrix
ObservationChemical DiagnosisSeverityAction Required
Colorless / White Pristine compound.NoneProceed to Module 2 (Storage).
Pale Pink / Yellow Early-stage oxidation. Formation of trace p-benzoquinone or radical cations.LowPurify: Recrystallize (solids) or sparge with Argon (liquids).
Dark Brown / Red Advanced oxidation.[1] Formation of azo-dimers or polymeric species (e.g., polyaniline-like chains).HighDistill (liquids) or Column Chromatography . Check purity by HPLC.
Violet / Green Metal-catalyzed oxidation (trace Iron/Copper contamination).CriticalChelation required. Add EDTA during workup, then re-purify.
The Oxidation Cascade (Mechanism)

Understanding why your sample degraded is the first step to preventing recurrence. The diagram below illustrates the "Pink Water" phenomenon common in 2,6-xylidine derivatives.

OxidationCascade cluster_pathways Degradation Pathways Start 2,6-Dimethyl-Phenyl Derivative (Colorless) Trigger Trigger: Light (UV) + O2 Start->Trigger Storage Failure Radical Radical Intermediate (Benzylic or N/O-radical) Trigger->Radical H-abstraction PathA Path A: Dimerization (Azo-compounds) Radical->PathA Coupling PathB Path B: Quinone Formation (2,6-Dimethylbenzoquinone) Radical->PathB Oxidation Result Visual Result: Pink/Brown Impurities PathA->Result PathB->Result

Figure 1: The dual-pathway oxidation mechanism. Note that even trace amounts (<0.1%) of quinone species can cause visible discoloration.

Module 2: Prevention & Storage Protocols

This protocol is designed to be a self-validating system . If you follow these steps, the "Visual Diagnostic" in Module 1 will remain "Colorless."

Protocol A: The Inert Gas Overlay (Argon vs. Nitrogen)

Recommendation: Use Argon (Ar) , not Nitrogen (N₂).[2][3]

  • The Science: Argon is denser than air (Density: ~1.78 g/L vs. Air: ~1.22 g/L). Nitrogen (1.25 g/L) is roughly neutral to air.

  • The Mechanism: When you purge a vial with Nitrogen, it mixes with the air and slowly dilutes the oxygen. When you use Argon, it acts like a "liquid," filling the vial from the bottom up and physically lifting the oxygen out.

  • Validation: An Argon-blanketed vial can remain open for seconds without losing its inert layer; a Nitrogen vial cannot.

Protocol B: The "Double-Shell" Containment

For long-term storage (>1 month), use the Double-Shell method to prevent permeation.

  • Primary Container: Amber glass vial with a Teflon-lined (PTFE) cap.

    • Why: Amber blocks UV light (preventing photo-oxidation). PTFE prevents leaching of plasticizers which can catalyze oxidation.

  • Atmosphere: Sparged with Argon for 30 seconds, then capped immediately.

  • Secondary Container: Place the primary vial inside a vacuum desiccator or a larger jar containing oxygen scavengers (e.g., activated iron packets).

  • Temperature: Store at 4°C .

    • Note: Do not freeze (-20°C) unless the compound is dissolved in a solvent with a low freezing point. Freezing/thawing cycles can introduce moisture condensation, which accelerates autoxidation.

Storage Decision Tree

StorageProtocol Input New Sample Received State Physical State? Input->State Liquid Liquid (e.g., 2,6-Xylidine) State->Liquid Solid Solid (e.g., Hydrochloride salts) State->Solid ActionLiq 1. Dry over mol. sieves 2. Argon Sparge (30s) 3. Seal with Parafilm Liquid->ActionLiq ActionSol 1. Recrystallize if colored 2. Vacuum dry 3. Argon flush headspace Solid->ActionSol Storage Store at 4°C (Amber Glass) ActionLiq->Storage ActionSol->Storage

Figure 2: Decision logic for incoming inventory processing to ensure maximum stability.

Module 3: Advanced Handling & FAQs

Q1: My 2,6-xylidine has turned dark brown. Is it ruined?

A: Not necessarily. The color comes from azo-dimers or quinone imines , which have high extinction coefficients. This means a very small amount of impurity causes a lot of color.

  • Solution: Perform a vacuum distillation. The oxidized impurities have significantly higher boiling points than the parent amine. The distillate should be clear. Store immediately under Argon.

Q2: Can I use antioxidants?

A: Yes, but with caution.

  • For Storage: You may add 0.1% BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, sacrificing itself to protect the benzylic hydrogens.

  • Warning: If your downstream application involves precise stoichiometry or transition metal catalysis (e.g., Buchwald-Hartwig coupling), BHT may interfere.

Q3: Why does the hydrochloride salt turn pink?

A: While the salt form (protonated amine) is generally more stable than the free base, the benzylic positions (the methyl groups) are still vulnerable to radical attack. Furthermore, trace moisture can hydrolyze the salt, releasing small amounts of free base which then oxidizes.

  • Fix: Store salts in a desiccator. Moisture control is as important as Oxygen control for salts.

References

  • National Toxicology Program. (1990). Toxicology and Carcinogenesis Studies of 2,6-Xylidine (2,6-Dimethylaniline) (TR-278). NIH Publication No. 90-2534. Link

  • Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009).[4] Chemical oxidation of 2,6-dimethylaniline in the Fenton process. Environmental Science & Technology, 43(22), 8629-8634.[4] Link

  • Ossila. (n.d.). Argon vs Nitrogen for Glove Boxes: Density and Inertness. Accessed 2024. Link

  • Loba Chemie. (2016). Material Safety Data Sheet: 2,6-Xylidine. Link

Sources

Validation & Comparative

Comparative Pharmacology: Xylometazoline vs. Oxymetazoline Receptor Affinity & Functional Potency

[1][2][3]

Executive Summary

For researchers and drug development professionals, the distinction between Xylometazoline and Oxymetazoline extends beyond their shared classification as imidazoline-based nasal decongestants. While both function as non-selective



Key Differentiator: Oxymetazoline demonstrates significantly higher affinity for the

partial agonist12higher affinity

2full agonist

2

Molecular Mechanism & Receptor Pharmacology[4][5][6]

Both compounds are direct-acting sympathomimetics that target

  • 
    -ARs (Gq-coupled):  Located primarily on resistance vessels (arterioles). Activation triggers the PLC-IP3-Ca²⁺ pathway, leading to rapid vasoconstriction.
    
  • 
    -ARs (Gi-coupled):  Located on venous capacitance vessels. Activation inhibits adenylyl cyclase, reducing cAMP and modulating voltage-gated Ca²⁺ channels to sustain vasoconstriction and reduce edema.
    
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades activated by these ligands upon binding to


AdrenergicSignalingcluster_Alpha1Alpha-1 Pathway (Arterioles)cluster_Alpha2Alpha-2 Pathway (Venules)LigandLigand(Xylo/Oxy)A1Rα1-ReceptorLigand->A1RA2Rα2-ReceptorLigand->A2RGqGq ProteinA1R->GqPLCPLCβGq->PLCIP3IP3PLC->IP3Ca_StoreER Ca2+ ReleaseIP3->Ca_StoreConstriction1RapidVasoconstrictionCa_Store->Constriction1GiGi ProteinA2R->GiInhibitsACAdenylyl CyclaseGi->ACInhibitsCa_ChannelL-type Ca2+ModulationGi->Ca_ChannelcAMPcAMP (Decrease)AC->cAMPConstriction2SustainedDecongestionCa_Channel->Constriction2

Caption: Divergent G-protein signaling pathways activated by imidazoline agonists at


Receptor Affinity Profile (The Data Core)

The following data aggregates


Comparative Affinity Table ( in M)
Receptor SubtypeXylometazoline

(

M)
Oxymetazoline

(

M)
Relative Affinity Comparison

0.05 (50 nM)< 0.01 (< 10 nM) Oxy >> Xylo (Oxymetazoline has significantly higher affinity)

0.30~0.50Comparable / Xylo slightly higher

0.15~0.5 - 1.0Xylo > Oxy

0.88~0.1 - 0.5Oxy > Xylo

1.70 > 2.0 Xylo > Oxy (Xylometazoline binds tighter)

0.19~0.5Xylo > Oxy

Key Insight: Xylometazoline exhibits a "balanced" profile with moderate-to-high affinity across subtypes, particularly favoring


1

Functional Potency & Efficacy[1][2]

Binding affinity (


The Paradox
  • Affinity: Xylometazoline binds

    
     with higher affinity (
    
    
    1.7
    
    
    M) than Oxymetazoline.
  • Efficacy: In functional Ca²⁺ mobilization assays, Oxymetazoline is a more potent full agonist at

    
     than Xylometazoline.[1][2]
    
  • Implication: Oxymetazoline drives a stronger functional response at venous capacitance vessels despite looser binding, likely due to superior conformational stabilization of the active receptor state.

The Partial Agonism[2][3]
  • Oxymetazoline: High affinity (

    
     < 10 nM) but partial agonism  (low intrinsic efficacy). It occupies the receptor but activates it sub-maximally.
    
  • Xylometazoline: Lower affinity but acts as a robust agonist.

  • Clinical Relevance: This may explain why Oxymetazoline is sometimes associated with a "smoother" onset or different rebound profile—it may not desensitize the

    
     receptor as aggressively as a full agonist would.
    

Experimental Methodology

To replicate or validate these findings, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine

  • Cell Line: HEK293 stably expressing human

    
    , etc.
    
  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl/EDTA buffer; centrifuge at 40,000 x g. Resuspend pellets.

  • Radioligand:

    • For

      
      : [³H]-Prazosin (0.2 nM).
      
    • For

      
      : [³H]-RX821002 or [³H]-UK-14304 (1-2 nM).
      
  • Competition: Incubate membranes with radioligand + varying concentrations of Xylometazoline/Oxymetazoline (

    
     to 
    
    
    M).
  • Equilibrium: Incubate 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation :
    
    
    [3]
Protocol B: Functional Ca²⁺ Mobilization (Potency)

Objective: Determine


  • Dye Loading: Load cells with Fura-2/AM or Fluo-4 (Ca²⁺ indicators) for 30 min at 37°C.

  • Baseline: Measure basal fluorescence.

  • Agonist Addition: Inject drug.

  • Measurement: Monitor fluorescence ratio (340/380 nm for Fura-2) or intensity (Fluo-4) over 120s.

  • Validation: Use Norepinephrine (10

    
    M) as the reference full agonist (100% response).
    
Workflow Visualization

ExperimentalWorkflowcluster_BindingRadioligand Binding (Ki)cluster_FunctionalFunctional Assay (EC50)StartStart: Transfected HEK293 CellsMembraneMembrane Prep(40,000xg)Start->MembraneDyeLoad Ca2+ Dye(Fura-2/AM)Start->DyeIncubationIncubate:Membrane + [3H]-Ligand+ Competitor (Xylo/Oxy)Membrane->IncubationFilterRapid Filtration(GF/B Filters)Incubation->FilterScintScintillation CountingFilter->ScintCalcCheng-Prusoff AnalysisScint->CalcInjectInject AgonistDye->InjectFluorMeasure Fluorescence(Real-time)Inject->FluorCurvePlot Dose-Response(% of Norepinephrine)Fluor->Curve

Caption: Dual-stream workflow for determining receptor affinity (left) and functional potency (right).

Clinical Implications of Affinity Differences[1][10]

The pharmacological data translates directly to clinical performance and safety profiles.

Clinical FeaturePharmacological Basis
Duration of Action Oxymetazoline (12h) > Xylometazoline (10h). Oxymetazoline's high lipophilicity and slow dissociation from

receptors in the venous capacitance bed contribute to a prolonged "clamping" effect.
Rebound Congestion Controversial. Traditionally, both are limited to 3 days use.[4] However, emerging data suggests Oxymetazoline may have a lower rate of rhinitis medicamentosa (approx. 6% vs 80% in some comparative cohorts). This may be linked to its partial agonist activity at

, causing less receptor downregulation/desensitization compared to full agonists.
Therapeutic Window Oxymetazoline is effective at lower concentrations (0.05%) compared to Xylometazoline (0.1%), reflecting its higher potency at the critical

subtype despite lower affinity.

References

  • Haenisch, B., et al. (2010). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline.[1][2][5][3] Fundamental & Clinical Pharmacology, 24(6), 729-739.[5]

  • Eccles, R., et al. (2008). The nasal decongestant effect of xylometazoline in the common cold. American Journal of Rhinology, 22(5), 491-496.

  • Horie, K., et al. (1995). Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes. British Journal of Pharmacology, 116(1), 1611–1618.

  • Andersson, K. E., & Bende, M. (1984). Adrenoceptors in the control of human nasal mucosal blood flow.[6] Annals of Otology, Rhinology & Laryngology, 93(2), 179-182.[6]

  • Wainscott, D. B., et al. (1998). [3H]RX821002: A highly selective ligand for the identification of alpha2-adrenoceptor subtypes. Receptors and Channels.

Selectivity Profiling of Xylometazoline: Alpha-1 vs. Alpha-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazoline Paradox

In the development of nasal decongestants, the distinction between efficacy (vasoconstriction) and safety (tissue tolerance/rebound congestion) often lies in the subtle nuances of receptor selectivity. Xylometazoline, an imidazoline derivative, functions as a non-selective


-adrenergic agonist. Unlike phenylephrine (a selective 

-agonist), Xylometazoline exhibits a balanced, albeit complex, affinity profile across both

and

subfamilies.

This guide provides a technical breakdown of Xylometazoline’s selectivity profile, contrasting it with its structural analog Oxymetazoline. We analyze the divergence between binding affinity (


)  and functional potency (

)
, particularly at the

subtype, and provide validated protocols for replicating these profiles in vitro.

Molecular Mechanism & Signaling Pathways

To understand the profiling data, one must first map the divergent signaling cascades triggered by Xylometazoline. The drug acts as a "molecular key" that unlocks two opposing G-protein pathways simultaneously.

The Dual-Pathway Activation
  • 
    -Adrenergic Receptors (
    
    
    
    ):
    Coupled to
    
    
    proteins. Activation triggers Phospholipase C (PLC), generating
    
    
    and mobilizing intracellular calcium (
    
    
    ), leading to smooth muscle contraction (vasoconstriction).
  • **$

A Guide to the Qualification of Xylometazoline HCl Reference Standards: Ensuring Analytical Accuracy and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The foundation of this integrity lies in the quality of the reference standards used. For a widely utilized active pharmaceutical ingredient (API) like Xylometazoline Hydrochloride, a potent alpha-adrenergic agonist for nasal decongestion, the rigorous qualification of its reference standard is not merely a procedural step but a critical determinant of product safety and efficacy.[1][2][3]

This guide provides an in-depth technical comparison and procedural outline for the qualification of Xylometazoline HCl reference standards. It is designed for researchers, scientists, and drug development professionals, offering a framework grounded in pharmacopeial requirements and international regulatory guidelines.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is measured. Its assumed purity and identity directly influence the outcome of qualitative and quantitative analyses. The US Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[4] This principle is echoed by the International Council for Harmonisation (ICH) and major pharmacopeias, which stipulate that reference standards for assays must have their purity determined by a quantitative procedure and their impurities adequately controlled.[5][6]

For Xylometazoline HCl, this translates to a comprehensive characterization to confirm its chemical structure and quantify its purity, ensuring that it is suitable for its intended analytical purpose.

Types of Reference Standards: A Comparative Overview

Two primary tiers of reference standards are utilized in the pharmaceutical industry:

  • Primary Reference Standards: These are of the highest quality and are typically obtained from official sources like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP).[4][7] They are extensively characterized and are used to calibrate analytical instruments and to qualify secondary reference standards.

  • Secondary Reference Standards (Working Standards): These are qualified against a primary reference standard and are used for routine laboratory analyses.[8] Establishing a well-characterized secondary standard is a cost-effective approach for daily quality control, reducing reliance on the more expensive and often limited supply of primary standards.[9]

The qualification process for a secondary Xylometazoline HCl reference standard involves demonstrating its traceability and equivalence in terms of identity, purity, and potency to the primary standard.[8]

The Qualification Workflow: A Systematic Approach

The qualification of a new batch of Xylometazoline HCl intended for use as a reference standard is a multi-faceted process. It involves a battery of analytical tests designed to provide a comprehensive profile of the material.

Xylometazoline HCl Reference Standard Qualification Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Potency Assessment cluster_2 Phase 3: Final Qualification & Documentation Candidate Material Selection Candidate Material Selection Physicochemical Properties Physicochemical Properties (Appearance, Solubility) Candidate Material Selection->Physicochemical Properties Initial Screening Spectroscopic Identification Spectroscopic Identification (IR, UV) Physicochemical Properties->Spectroscopic Identification Chromatographic Purity Chromatographic Purity (HPLC/TLC for Related Substances) Spectroscopic Identification->Chromatographic Purity Assay (Potency) Assay (Potency) (Titration/HPLC) Chromatographic Purity->Assay (Potency) Water Content Water Content (Karl Fischer) Assay (Potency)->Water Content Residual Solvents Residual Solvents (GC) Water Content->Residual Solvents Residue on Ignition Residue on Ignition Residual Solvents->Residue on Ignition Data Review & Comparison Data Review & Comparison to Primary Standard/Monograph Residue on Ignition->Data Review & Comparison Certificate of Analysis Certificate of Analysis (CoA) Preparation Data Review & Comparison->Certificate of Analysis Stability Program Establish Stability Program & Retest Date Certificate of Analysis->Stability Program

Caption: A typical workflow for the qualification of a Xylometazoline HCl reference standard.

Comparative Analysis: Qualified vs. Alternative Materials

The following table outlines the typical specifications for a fully qualified Xylometazoline HCl reference standard, as derived from pharmacopeial monographs, and compares them to a hypothetical, less-characterized alternative material.

Parameter Qualified Xylometazoline HCl Reference Standard Alternative/Less-Characterized Material Rationale for Specification
Identification (IR) The infrared absorption spectrum corresponds to that of the primary reference standard (e.g., USP Xylometazoline Hydrochloride RS).[10]May not have a confirmed IR spectrum against a primary standard.Ensures the correct molecular structure and identity of the compound.
Identification (TLC) The Rf value of the principal spot corresponds to that of the standard preparation.[10]TLC profile may be unknown or show extraneous spots.Provides a secondary confirmation of identity and a preliminary indication of purity.
Assay (on dried basis) 99.0% - 101.0%[10]Purity may be lower, unspecified, or determined by a non-validated method.A precise and accurate assay value is critical for quantitative applications, such as the determination of potency in a drug product.
Chromatographic Purity Sum of all secondary spots not more than 1.0%.[10] For EP, Impurity A: ≤ 0.2%, Unspecified impurities: ≤ 0.10%, Total impurities: ≤ 0.5%.[11]May contain higher levels of known and unknown impurities.Impurities can affect the safety and efficacy of the final drug product and can interfere with analytical methods.
Loss on Drying Not more than 0.5%[10]May have a higher or uncharacterized water content.Water content can affect the accuracy of the assay when calculated on a dried basis.
Residue on Ignition Not more than 0.1%[10][12]Higher levels of inorganic impurities may be present.Limits the amount of inorganic impurities in the material.
pH (1 in 20 solution) 5.0 - 6.6[10]pH may be outside the specified range.Ensures the material is within the expected acidity/alkalinity range, which can be indicative of its purity and stability.
Traceability Directly traceable to a primary pharmacopeial standard (e.g., USP, EP).Lacks documented traceability to a primary standard.Traceability is a fundamental requirement for regulatory compliance and ensures the reliability of analytical results.[8]

Key Experimental Protocols

The following are detailed methodologies for critical experiments in the qualification of a Xylometazoline HCl reference standard.

Identification by Infrared (IR) Spectrophotometry
  • Principle: This technique provides a unique "fingerprint" of a molecule based on the absorption of infrared radiation by its chemical bonds.

  • Methodology (as per USP <197M>):

    • Prepare the sample by intimately mixing a small amount of Xylometazoline HCl with dry potassium bromide (KBr) and compressing the mixture into a thin, transparent pellet.

    • Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the sample directly on the ATR crystal.

    • Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

    • Compare the resulting spectrum with the official spectrum of a primary reference standard (e.g., USP Xylometazoline Hydrochloride RS) obtained under the same conditions.

  • Acceptance Criteria: The absorption bands in the spectrum of the sample should correspond in position and relative intensity to those in the spectrum of the primary reference standard.[10]

Chromatographic Purity and Impurity Determination by HPLC
  • Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This allows for the quantification of impurities relative to the main Xylometazoline HCl peak.

  • Methodology (Example based on EP monograph): [11]

    • Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile.

    • Standard Solutions:

      • Reference Solution (a) (for unspecified impurities): Prepare a dilute solution of the candidate reference standard (e.g., 0.1% of the test solution concentration).

      • Reference Solution (b) (for system suitability): Prepare a solution containing both Xylometazoline HCl and a known impurity (e.g., Impurity A) to verify the resolution of the chromatographic system.

      • Reference Solution (c) (for Impurity A): Prepare a solution of known concentration of the specific impurity reference standard.

    • Test Solution: Prepare a solution of the candidate Xylometazoline HCl reference standard at a specified concentration (e.g., 1.0 mg/mL).

    • Chromatographic System:

      • Column: A suitable C18 column.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV spectrophotometer at 220 nm.

      • Injection Volume: 10 µL.

    • Procedure: Inject the standard and test solutions into the chromatograph and record the chromatograms.

  • System Suitability: The resolution between the peaks of Xylometazoline and Impurity A in the chromatogram of reference solution (b) should be at least 2.5.[11]

  • Calculations & Acceptance Criteria:

    • Compare the area of any impurity peak in the test solution chromatogram with the area of the principal peak in the relevant reference solution chromatogram.

    • The levels of specified and unspecified impurities should not exceed the limits defined in the pharmacopeial monograph (e.g., Impurity A ≤ 0.2%, total impurities ≤ 0.5%).[11]

HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation MobilePhase Prepare Mobile Phase HPLC Inject Solutions into HPLC System MobilePhase->HPLC TestSoln Prepare Test Solution (Candidate Standard) TestSoln->HPLC RefSoln_a Prepare Reference Solution (a) (Unspecified Impurities) RefSoln_a->HPLC RefSoln_b Prepare Reference Solution (b) (System Suitability) RefSoln_b->HPLC RefSoln_c Prepare Reference Solution (c) (Known Impurity) RefSoln_c->HPLC Chromatograms Record Chromatograms HPLC->Chromatograms SysSuit Verify System Suitability (Resolution ≥ 2.5) Chromatograms->SysSuit PeakIntegration Integrate Peak Areas SysSuit->PeakIntegration If Pass Compare Compare Impurity Peaks to Reference Peaks PeakIntegration->Compare Report Report Results vs. Specifications Compare->Report

Caption: Workflow for HPLC purity and impurity analysis of Xylometazoline HCl.

Assay by Titration
  • Principle: A non-aqueous potentiometric titration is a classic and robust method for determining the potency of a basic substance like Xylometazoline HCl.

  • Methodology (as per USP): [10]

    • Accurately weigh about 500 mg of the Xylometazoline HCl candidate standard.

    • Dissolve the sample in 70 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate TS.

    • Titrate with 0.1 N perchloric acid VS, determining the endpoint potentiometrically using a suitable electrode system (e.g., calomel-glass).

    • Perform a blank determination and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 28.08 mg of C₁₆H₂₄N₂·HCl.[10] Calculate the percentage of Xylometazoline HCl on the dried basis.

  • Acceptance Criteria: The result should be between 99.0% and 101.0%.[10]

Conclusion

The qualification of a Xylometazoline HCl reference standard is a rigorous, multi-step process that underpins the quality and reliability of all subsequent analytical testing. By adhering to the principles outlined in major pharmacopeias and guided by ICH recommendations, laboratories can establish well-characterized primary and secondary reference standards. This not only ensures regulatory compliance but also upholds the scientific integrity of the data generated in the development and manufacturing of Xylometazoline HCl-containing drug products. A properly qualified reference standard is not an expense but an investment in the quality, safety, and efficacy of the final pharmaceutical product.

References

  • USP Monographs: Xylometazoline Hydrochloride - USP29-NF24. (n.d.).
  • USP Monographs: Xylometazoline Hydrochloride Nasal Solution - USP29-NF24. (n.d.).
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Xylometazoline Hydrochloride Nasal Solution. (2011, November 27).
  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance ICH Q2 Q6B Q7A Guidelines [Video]. YouTube.
  • USP-NF ABSTRACT: Xylometazoline Hydrochloride Nasal Solution. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry.
  • Method for measuring impurity A in xylometazoline hydrochloride. (n.d.). Google Patents.
  • PubChem. (n.d.). Xylometazoline Hydrochloride. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Xylometazoline.
  • BenchChem. (n.d.). Validation of analytical methods for simultaneous estimation of Xylometazoline and other compounds.
  • Sigma-Aldrich. (n.d.). Xylometazoline hydrochloride European Pharmacopoeia (EP) Reference Standard.
  • U.S. Food and Drug Administration. (2022, September 6). Physical Standards and Reference Materials.
  • PMC. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • EUROPEAN PHARMACOPOEIA 6.0. (n.d.). XYLOMETAZOLINE HYDROCHLORIDE.
  • Sigma-Aldrich. (n.d.). Xylometazoline analytical standard.
  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • Sigma-Aldrich. (n.d.). Xylometazoline hydrochloride Pharmaceutical Secondary Standard; Certified Reference Material.
  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
  • PubChem. (n.d.). Xylometazoline. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). Xylometazoline hydrochloride (1218-35-5) 1H NMR spectrum.
  • Chemistry Research Journal. (n.d.). RP-HPLC Method of the Estimation of Xylometazoline hydrochloride in Nasal Spray Solution.
  • DrugBank. (n.d.). Xylometazoline Hydrochloride.
  • Prajapati, N., et al. (n.d.). Stability Indicating Liquid Chromatographic Method for Estimation of Xylometazoline Hydrochloride in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Chemistry and Analysis.
  • Pharmaffiliates. (n.d.). xylometazoline hydrochloride and its Impurities.
  • TargetMol. (n.d.). Xylometazoline hydrochloride.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Stability Indicating Liquid Chromatographic Method for Estimation of Xylometazoline Hydrochloride in Pharmaceutical Dosage Form.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Xylometazoline Hydrochloride: From Chemical Synthesis to Nasal Spray Application.
  • Pharmaffiliates. (n.d.). Xylometazoline-impurities.
  • LookChem. (n.d.). Cas 1218-35-5,Xylometazoline hydrochloride.
  • British Pharmacopoeia. (n.d.). xylometazoline hydrochloride - Reference Standards catalogue.
  • ResearchGate. (2025, October 26). (PDF) Using the zero-order derivative spectrum for the quantitative estimation of xylometazoline hydrochloride in its pure form and some of its pharmaceutical preparations.
  • Spectrophotometric determination of xylometazoline in nasal drops. (n.d.).
  • ScienceScholar. (2022, June 16). Using the zero-order derivative spectrum for the quantitative estimation of xylometazoline hydrochloride in its pure form and some of its pharmaceutical preparations.

Sources

Strategic Functionalization of Nitriles: Grignard Addition vs. Hydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Divergent synthesis pathways from the nitrile scaffold (C-C bond formation vs. C-H bond formation).

Executive Summary: The Nitrile Divergence

In drug discovery and scaffold design, the nitrile (cyano) group serves as a critical "linchpin" functionality. Its high oxidation state and electrophilic carbon allow for two distinct, high-value synthetic transformations:

  • The Grignard Route (C-C Bond Formation): Nucleophilic attack by a carbanion to generate Ketones (via an imine intermediate).[1][2]

  • The Reduction Route (C-H Bond Formation): Nucleophilic attack by hydride to generate Primary Amines .

This guide objectively compares these two pathways, analyzing the mechanistic "fork in the road" that dictates product selectivity, safety profiles during scale-up, and experimental best practices.

Mechanistic Bifurcation: The Stability of the Imine Anion

The core difference between these routes lies in the stability of the intermediate formed after the first nucleophilic addition.

Visualizing the Pathway

The following diagram illustrates the critical decision point where the reaction path diverges based on the nature of the nucleophile (Carbanion vs. Hydride).

NitrileDivergence Nitrile Nitrile Substrate (R-CN) ImineSalt Imine Magnesium Salt (Stable Anion) Nitrile->ImineSalt Path A: Nucleophilic Addition (C-C) ImineIntermediate Imine Aluminate (Transient) Nitrile->ImineIntermediate Path B: Hydride Addition (C-H) GrignardReagent Grignard Reagent (R'-MgX) GrignardReagent->ImineSalt Hydrolysis Acidic Hydrolysis (H3O+) ImineSalt->Hydrolysis Stable until Workup Ketone TARGET: Ketone (R-C(=O)-R') Hydrolysis->Ketone - NH3 HydrideReagent Hydride Donor (LiAlH4) HydrideReagent->ImineIntermediate AmineSalt Amine Salt (Double Addition) ImineIntermediate->AmineSalt Rapid 2nd Addition Amine TARGET: Primary Amine (R-CH2-NH2) AmineSalt->Amine Basic Workup

Figure 1: Mechanistic divergence of nitrile functionalization. Note the stability of the Grignard imine salt prevents double addition, whereas the hydride intermediate undergoes rapid second addition.

Technical Comparison: Performance & Selectivity

Route A: Grignard Addition (Synthesis of Ketones)

Mechanism: The Grignard reagent (


) adds to the nitrile carbon.[1][2][3][4] The resulting intermediate is an imine magnesium salt (

).
  • The "Stop" Signal: The nitrogen atom bears a partial negative charge and is complexed with magnesium. This high electron density repels a second nucleophilic attack by another Grignard molecule. Consequently, the reaction stops at the imine stage until hydrolysis occurs.

  • Key Challenge: Steric hindrance. Bulky nitriles (e.g., ortho-substituted benzonitriles) may require higher temperatures (refluxing toluene/THF) or Copper(I) catalysis to proceed.

Route B: Nitrile Reduction (Synthesis of Amines)

Mechanism: A hydride donor (typically Lithium Aluminum Hydride, LAH) adds to the nitrile to form an imine-aluminate complex.

  • The "Go" Signal: Unlike the Grignard intermediate, the C=N bond in the aluminate complex remains highly polarized and susceptible to a second hydride attack. It is virtually impossible to stop LAH reduction at the imine stage (unless using modified reagents like DIBAL-H at -78°C to get aldehydes).

  • Key Challenge: Chemoselectivity. LAH is a "sledgehammer" reagent; it will also reduce esters, amides, and halides present on the scaffold.

Comparative Data Matrix
FeatureGrignard Addition (to Ketone)Nitrile Reduction (to Amine)
Primary Transformation


Bond Formed Carbon-Carbon (C-C)Carbon-Hydrogen (C-H)
Stoichiometry 1.1 - 1.5 equiv Grignard1.0 - 2.0 equiv LAH (4-8 hydrides)
Intermediate Stability High. Imine salt persists until quench.Low. Rapidly reduces to amine.[5]
Major Side Reactions Wurtz coupling; Enolization (if

-protons present).
Over-reduction; Polymerization; Hydrolysis to aldehyde (if under-reduced).
Safety Profile Exothermic; Ether flammability.Pyrophoric (LAH); H2 gas evolution.
Atom Economy Moderate (Loss of

during hydrolysis).
High (Incorporates H, loses nothing if done catalytically).

Experimental Protocols

Note: All procedures involve air-sensitive reagents. Oven-dried glassware and inert atmosphere (


 or Ar) are mandatory.
Protocol A: Synthesis of Acetophenone via Grignard (C-C Bond)

Target: Conversion of Benzonitrile to Acetophenone.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

  • Reagent Prep: Charge flask with Benzonitrile (10 mmol, 1.03 g) and anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 12 mmol, 4.0 mL) dropwise over 15 minutes.

    • Observation: Solution may turn cloudy or yellow/brown.

  • Reaction: Remove ice bath. Reflux at 65°C for 3-4 hours. Monitor by TLC (consume nitrile).[6]

    • Tip: If reaction is sluggish, add 5 mol% CuBr as a catalyst.

  • Hydrolysis (Critical Step): Cool to 0°C. SLOWLY add 6M HCl (15 mL).

    • Caution: Vigorous exotherm and gas evolution. The acid is required to hydrolyze the stable imine salt (

      
      ) to the ketone.
      
    • Stir at room temperature for 1-2 hours to ensure full hydrolysis of the imine.

  • Workup: Extract with diethyl ether (3 x 20 mL). Wash combined organics with sat.

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Synthesis of Benzylamine via LAH Reduction (C-H Bond)

Target: Conversion of Benzonitrile to Benzylamine.

  • Setup: Flame-dry a 2-neck flask with condenser. Flush with Nitrogen.[6]

  • Reagent Prep: Charge flask with LiAlH4 (LAH) pellets (15 mmol, 0.57 g) and anhydrous THF (30 mL). Cool to 0°C.[6][7]

  • Addition: Dissolve Benzonitrile (10 mmol, 1.03 g) in THF (10 mL). Add this solution dropwise to the LAH suspension.

    • Safety: Maintain temperature <10°C. The reduction is highly exothermic.

  • Reaction: Warm to room temperature, then reflux for 2 hours.

    • Checkpoint: Solution usually turns grey/slurry.

  • Fieser Quench (Safety Critical): Cool to 0°C. Quench carefully in this specific order (for x grams of LAH):

    • Add

      
       mL Water (0.6 mL).
      
    • Add

      
       mL 15% NaOH (0.6 mL).
      
    • Add

      
       mL Water (1.8 mL).
      
    • Result: This produces a granular white precipitate (aluminum salts) that is easy to filter, rather than a gelatinous mess.

  • Workup: Filter through Celite. Rinse filter cake with ether.[8] Dry filtrate over

    
     (removes residual water from quench). Concentrate to obtain the amine.[8][9]
    

Advanced Application: The "Hybrid" Route

Synthesis of


-Branched Primary Amines 

A powerful application of these competing mechanisms is the Grignard-Reduction sequence . Instead of hydrolyzing the Grignard imine intermediate (Route A), one can reduce it in situ with Sodium Borohydride (


) or LAH.
  • Pathway: Nitrile

    
     Imine Salt 
    
    
    
    
    
    -Substituted Amine.
  • Utility: This allows access to chiral amines (if chiral auxiliaries are used) or complex scaffolds where a ketone is not the desired end product.

References

  • Mechanism of Grignard Addition: Swain, C. G. (1947).[3] "The Mechanism of Addition of Grignard Reagents to Nitriles." Journal of the American Chemical Society.[3] Link

  • Copper Catalysis in Grignard Reactions: Weiberth, F. J., & Hall, S. S. (1987). "Copper(I)-activated addition of Grignard reagents to nitriles." Journal of Organic Chemistry. Link

  • LAH Reduction Safety & Protocols: Chandra, T., & Zebrowski, J. P. (2024).[7] "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety.[7] Link[7]

  • Fieser Workup Method: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

  • One-Pot Grignard-Reduction: Davis, B. et al. (2021). "One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction." University of Mississippi eGrove. Link

Sources

Spectroscopic Comparison of Xylometazoline and Its Known Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of imidazoline-based decongestants, distinguishing Xylometazoline Hydrochloride from its structurally related impurities is a critical quality attribute (CQA). The challenge lies in the structural subtlety: the primary degradant (Impurity A) is a ring-opened amide, while the primary synthetic precursor (Impurity C) is a nitrile.[1] Both share the identical lipophilic aryl core.

This guide provides a definitive spectroscopic framework to differentiate the Active Pharmaceutical Ingredient (API) from its European Pharmacopoeia (EP) specified impurities using FTIR,


H-NMR, and LC-MS.[1]

The Structural Landscape

To interpret spectra accurately, we must first define the structural changes occurring during synthesis and degradation.

  • Xylometazoline HCl (API): Contains a central imidazoline ring .[2]

  • Impurity A (Hydrolytic Degradant): The imidazoline ring hydrolyzes to form an open-chain amide .[1] This is the most common stability failure mode.

  • Impurity C (Synthetic Precursor): The starting material containing a nitrile group, lacking the heterocyclic ring entirely.

Structural Pathway Diagram

Xylometazoline_Pathway ImpC Impurity C (Nitrile Precursor) MW: 201.3 API Xylometazoline HCl (Imidazoline Ring) MW: 280.8 ImpC->API Cyclization with Ethylenediamine ImpA Impurity A (Hydrolyzed Amide) MW: 262.4 API->ImpA Hydrolysis (+H2O)

Figure 1: Synthetic and degradation relationship between Xylometazoline and its key impurities.

Method 1: Vibrational Spectroscopy (FTIR)[1]

FTIR is the most rapid method for "Go/No-Go" identification because the functional group transformations produce distinct diagnostic bands in the fingerprint region.

Diagnostic Logic
  • The Nitrile (Impurity C): Look for the "silent region" peak.

  • The Amide (Impurity A): Look for the carbonyl stretch (

    
    ).
    
  • The API: Look for the imine stretch (

    
    ) and absence of 
    
    
    
    or
    
    
    .
Comparative Data Table: FTIR
FeatureXylometazoline HCl (API)Impurity A (Amide)Impurity C (Nitrile)
Primary Marker C=N Stretch (Imidazoline)Amide I & II C≡N Stretch
Wavenumber 1605–1615 cm⁻¹ (Strong)1640–1660 cm⁻¹ (C=O)1540–1560 cm⁻¹ (N-H)2240–2250 cm⁻¹ (Sharp)
N-H Region ~3400 cm⁻¹ (Amine salt, broad)3300–3400 cm⁻¹ (Amide doublet)Absent
Differentiation No Carbonyl, No NitrileStrong Carbonyl presentDistinct peak in 2200 region

Method 2: Nuclear Magnetic Resonance ( H-NMR)[1]

NMR provides the highest confidence for structural elucidation. The key differentiator is the ethylene bridge of the imidazoline ring versus the open ethyl chain of the amide.

Experimental Protocol: High-Resolution H-NMR
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent salt precipitation and slow down proton exchange).[1]
  • Concentration: 10 mg/mL.[3]

  • Reference: TMS (0.00 ppm).

Diagnostic Logic
  • API: The imidazoline ring protons (

    
    ) typically appear as a singlet (or tight multiplet) due to rapid tautomeric averaging or symmetry in the salt form.[1]
    
  • Impurity A: Ring opening breaks this symmetry. You will see two distinct triplets for the ethyl chain adjacent to the amide/amine.

  • Impurity C: No ethyl chain signals; only the benzylic protons and the aromatic core.

Comparative Data Table: H-NMR Shifts (DMSO- )
Proton EnvironmentXylometazoline HCl (API)Impurity A (Amide)Impurity C (Nitrile)
Imidazoline Ring ~3.8 - 4.0 ppm (s, 4H) Absent Absent
Open Ethyl Chain Absent~3.2 ppm (t, 2H)~2.8 ppm (t, 2H)Absent
Benzylic -CH2- ~3.8 ppm (s, 2H)~3.4 ppm (s, 2H)~3.9 ppm (s, 2H)
Amide -NH- Absent~8.0 ppm (br t) Absent
Aromatic Core ~7.0 ppm (s, 2H)~6.9 ppm (s, 2H)~7.1 ppm (s, 2H)

Critical Note: The shift of the benzylic methylene group (linking the aryl ring to the functional group) is highly sensitive. It shifts upfield (lower ppm) when the electron-withdrawing imidazoline ring is hydrolyzed to the amide.[1]

Method 3: Mass Spectrometry (LC-MS)[1]

LC-MS is required for trace-level detection (<0.1%).[1] The mass difference is definitive.

Experimental Protocol: LC-MS
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Ionization: ESI Positive Mode.

Fragmentation Pathway
  • API (m/z 245): The imidazoline ring is stable but can undergo retro-synthetic cleavage.[1]

  • Impurity A (m/z 263): The mass increases by +18 Da due to the addition of water during hydrolysis.

  • Impurity C (m/z 202): Significantly lower mass due to the lack of the ethylenediamine moiety.

Comparative Data Table: Mass Spectrometry
CompoundMolecular FormulaParent Ion [M+H]⁺Delta vs API
Xylometazoline

245.2 Reference
Impurity A

263.2 +18 Da (Hydrolysis)
Impurity C

202.1 -43 Da (Precursor)

Analytical Workflow Diagram

The following flowchart illustrates the decision-making process for identifying these impurities in a QC setting.

Analytical_Workflow Start Unknown Sample / Impurity Peak Step1 LC-MS Screening (Check m/z) Start->Step1 Decision1 m/z Value? Step1->Decision1 Res_202 m/z 202 (Impurity C) Decision1->Res_202 202 Res_263 m/z 263 (Impurity A) Decision1->Res_263 263 Res_245 m/z 245 (Xylometazoline) Decision1->Res_245 245 Confirm Confirmatory Test Res_202->Confirm Res_263->Confirm Final_C FTIR: Check 2250 cm-1 Confirm->Final_C If C suspected Final_A NMR: Check Amide NH & Ethyl Triplets Confirm->Final_A If A suspected

Figure 2: Integrated spectroscopic workflow for impurity identification.

References

  • European Pharmacopoeia (Ph.[4][5] Eur.) 11.0 . (2023). Monograph: Xylometazoline Hydrochloride. Directorate for the Quality of Medicines & HealthCare. [1]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 5709, Xylometazoline. Retrieved from [1]

  • United States Pharmacopeia (USP) . (2023). Xylometazoline Hydrochloride Monograph. USP-NF.[1] [1]

  • LGC Standards . (2023). Xylometazoline Impurity A Reference Standard Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.